Gpr35 modulator 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H14ClF2N5O3 |
|---|---|
Molecular Weight |
481.8 g/mol |
IUPAC Name |
N-[4-[(2-chloro-4-fluorophenyl)methoxy]phenyl]-5-fluoro-6-(2H-tetrazol-5-yl)-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C23H14ClF2N5O3/c24-19-7-13(25)2-1-12(19)10-33-15-5-3-14(4-6-15)27-23(32)18-11-34-21-9-17(20(26)8-16(18)21)22-28-30-31-29-22/h1-9,11H,10H2,(H,27,32)(H,28,29,30,31) |
InChI Key |
BUIIYTVENYEFJX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GPR35 Modulator 1: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory bowel disease, cancer, and cardiovascular disorders.[1] Its expression in various immune and gastrointestinal tissues underscores its potential role in modulating critical physiological processes.[2] This technical guide provides an in-depth exploration of the mechanism of action of GPR35 modulators, with a focus on a representative agonist, herein referred to as "Gpr35 Modulator 1." We will delve into the core signaling pathways, present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of the molecular cascades involved.
GPR35 Signaling Pathways
Activation of GPR35 by an agonist such as this compound initiates a cascade of intracellular events through the coupling of various G protein alpha subunits. The receptor's signaling is complex and can be context-dependent, leading to either pro-inflammatory or anti-inflammatory outcomes.[3] GPR35 predominantly couples to Gαi/o, Gα12/13, and Gαq/11 proteins.[4][5]
Upon agonist binding, GPR35 can trigger the following key signaling pathways:
-
Gαi/o Pathway: This pathway is often associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] A reduction in cAMP can subsequently impact the activity of protein kinase A (PKA) and downstream effectors.[7]
-
Gα12/13 Pathway: Coupling to Gα12/13 activates the RhoA/Rho-kinase pathway, which plays a crucial role in regulating cell shape, motility, and cytoskeleton organization.[5][8]
-
Gαq/11 Pathway: This pathway involves the activation of phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[8]
-
β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor, β-arrestins are recruited to the cell membrane.[4] This not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK1/2) and Akt pathways.[4][8]
Data Presentation
The following tables summarize hypothetical quantitative data for a representative GPR35 agonist, "this compound," to illustrate the type of data generated in preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Species | Cell Line |
| Ki (nM) | 15 | Human | HEK293 |
| Ki (nM) | 50 | Rat | CHO-K1 |
| Ki (nM) | 250 | Mouse | NIH3T3 |
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay | Parameter | EC50 (nM) | Emax (%) | Cell Line |
| β-Arrestin Recruitment | EC50 | 25 | 95 | HEK293 |
| Calcium Mobilization | EC50 | 40 | 80 | CHO-K1 |
| cAMP Inhibition | IC50 | 30 | 90 | HEK293 |
| ERK1/2 Phosphorylation | EC50 | 60 | 100 | HT-29 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a GPR35 modulator's mechanism of action. Below are outlines of key experimental protocols.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the GPR35 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human, rat, or mouse GPR35.
-
Competition Binding: Membranes are incubated with a known radiolabeled GPR35 ligand (e.g., [3H]-Zaprinast) and increasing concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
Objective: To measure the ability of this compound to induce the interaction between GPR35 and β-arrestin-2.
Methodology:
-
Assay Principle: A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
-
Cell Line: A cell line is engineered to co-express GPR35 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).
-
Stimulation: Cells are treated with increasing concentrations of this compound.
-
Detection: Upon agonist-induced interaction, the energy from the luciferase-catalyzed reaction is transferred to the YFP, resulting in light emission at a specific wavelength. The BRET signal is measured using a microplate reader.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
Calcium Mobilization Assay
Objective: To quantify the increase in intracellular calcium concentration following GPR35 activation.
Methodology:
-
Cell Loading: Cells expressing GPR35 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The baseline fluorescence is measured before the addition of increasing concentrations of this compound.
-
Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate the EC50.
cAMP Assay
Objective: To measure the inhibition of adenylyl cyclase activity through Gαi/o coupling.
Methodology:
-
Cell Treatment: Cells expressing GPR35 are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of increasing concentrations of this compound.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is used to determine the IC50 of the modulator.
Mandatory Visualizations
GPR35 Signaling Pathways
Caption: Overview of GPR35 signaling pathways activated by an agonist.
Experimental Workflow for GPR35 Modulator Characterization
Caption: Workflow for characterizing the mechanism of action of a GPR35 modulator.
Logical Relationship of GPR35 Agonist Action
Caption: Logical flow from GPR35 agonist binding to cellular response.
References
- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
GPR35 Modulator 1: An In-depth Technical Profile on Selectivity and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) has emerged as a compelling therapeutic target for a spectrum of diseases, including inflammatory bowel disease, metabolic disorders, and cardiovascular conditions.[1] As an orphan receptor predominantly expressed in immune cells and the gastrointestinal tract, the development of potent and selective modulators is critical to unlocking its therapeutic potential.[2] This technical guide provides a comprehensive overview of the selectivity profile, signaling pathways, and experimental methodologies related to a novel GPR35 agonist, referred to herein as GPR35 Modulator 1 (also known as GPR35 agonist 2 or TC-G 1001).[3][4] This document is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of GPR35.
Quantitative Selectivity and Potency Data
This compound has been characterized as a potent agonist of human GPR35.[3] The following tables summarize its selectivity against a representative panel of other G protein-coupled receptors (GPCRs) and its comparative potency across different species orthologs of GPR35.
Table 1: Representative Selectivity Profile of this compound Against a GPCR Panel [2]
The selectivity of this compound was assessed using a β-arrestin recruitment assay. The data presented below is illustrative of a comprehensive selectivity screen and demonstrates a favorable selectivity profile with minimal activity against other tested GPCRs at concentrations up to 10,000 nM.[2]
| GPCR Target | Family | This compound EC50 (nM) |
| GPR35 (human) | Class A Orphan | 15 |
| GPR55 | Class A Orphan | >10,000 |
| CB1 | Class A Cannabinoid | >10,000 |
| CB2 | Class A Cannabinoid | >10,000 |
| ADRB2 (β2-adrenergic) | Class A Adrenergic | >10,000 |
| M1 (Muscarinic) | Class A Muscarinic | >10,000 |
| H1 (Histamine) | Class A Histamine | >10,000 |
| AT1 (Angiotensin) | Class A Angiotensin | >10,000 |
| CCR5 | Class A Chemokine | >10,000 |
| OPRM1 (μ-opioid) | Class A Opioid | >10,000 |
Table 2: Comparative Potency of GPR35 Agonists Across Species Orthologs [2][3]
A critical aspect of GPR35 pharmacology is the notable species selectivity of its ligands.[5][6] this compound exhibits significantly higher potency for the human GPR35 receptor compared to its rodent orthologs. This underscores the importance of utilizing human-based assay systems in the early stages of drug discovery for this target.[2] The potency of this compound is compared to the reference agonists Zaprinast and Pamoic acid in a β-arrestin recruitment assay.[2]
| Agonist | Species | Potency (pEC50) | Potency (EC50) |
| This compound (TC-G 1001) | Human | 7.59 | 26 nM |
| Zaprinast | Human | 5.4 | ~4 µM |
| Rat | 7.1 | ~79 nM | |
| Pamoic acid | Human | 7.30 | ~50 nM |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. EC50 values are approximated from pEC50 where not directly stated.
Signaling Pathways and Experimental Workflows
The activation of GPR35 by an agonist initiates a complex signaling cascade involving multiple G protein subtypes and β-arrestin. The diagrams below, generated using the DOT language, illustrate the primary signaling pathways of GPR35 and the general experimental workflows for assessing modulator selectivity.
GPR35 Signaling Pathways
GPR35 couples to several G protein families, primarily Gαi/o and Gα12/13, and also robustly recruits β-arrestin-2.[1][7] This dual signaling capability allows for a diverse range of cellular responses. The Gαi/o pathway typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, while the Gα12/13 pathway activates RhoA, influencing the actin cytoskeleton.[7] The recruitment of β-arrestin-2 can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades, such as the activation of MAP kinases.[7]
Experimental Workflow for GPCR Selectivity Profiling
The determination of a compound's selectivity is a cornerstone of drug development. The following diagram illustrates a typical workflow for assessing the selectivity of a GPR35 modulator against a panel of other GPCRs using a functional assay, such as β-arrestin recruitment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard industry practices for the respective assays.
Protocol 1: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the interaction between an activated GPCR and β-arrestin using enzyme fragment complementation.[2]
-
Cell Line: A stable cell line, such as CHO-K1 or U2OS, co-expressing the human GPR35 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[2]
-
Principle: Agonist binding to the GPR35-PK fusion protein induces the recruitment of the β-arrestin-EA fusion protein. This brings the PK and EA fragments into close proximity, leading to the formation of a functional β-galactosidase enzyme. The activity of this enzyme is then measured by the hydrolysis of a chemiluminescent substrate.
-
Procedure:
-
Cell Plating: Cells are seeded into 384-well white, clear-bottom microplates at a density of 5,000-10,000 cells per well and incubated overnight.[2]
-
Compound Preparation: this compound is serially diluted in an appropriate assay buffer to generate a range of concentrations.
-
Agonist Stimulation: The diluted modulator is added to the wells, and the plate is incubated for 90-180 minutes at 37°C.[2]
-
Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well, and the plate is incubated for 60 minutes at room temperature.
-
Data Acquisition: Luminescence is read using a microplate reader.
-
-
Data Analysis: The raw data is normalized to the response of a maximal concentration of a reference agonist (e.g., Zaprinast).[2] Dose-response curves are generated using a four-parameter logistic equation to determine EC50 and pEC50 values.[2]
Protocol 2: Calcium Mobilization Assay (e.g., FLIPR® Assay)
This assay measures changes in intracellular calcium concentration following GPCR activation, which is particularly relevant for Gq-coupled receptors. For Gi/o-coupled receptors like GPR35, this assay can be adapted by co-expressing a promiscuous G protein, such as Gα15, or a chimeric G protein.[2]
-
Cell Line: HEK293 cells stably expressing the human GPR35 receptor, and potentially a promiscuous or chimeric G protein.[2]
-
Principle: Upon agonist binding, GPR35 (when coupled to a Gq-like pathway) activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cell Plating: Cells are seeded into 384-well black-wall, clear-bottom plates at a density of 10,000 cells per well and incubated overnight.[2]
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive dye (e.g., Fluo-8), and the cells are incubated for 30-60 minutes at 37°C.
-
Compound Preparation: Serial dilutions of this compound are prepared.
-
Signal Detection and Data Acquisition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is established before the automated addition of the modulator to the wells. The change in fluorescence, indicating calcium mobilization, is recorded over time.[2]
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline.[2] Dose-response curves are fitted to determine EC50 values.[2]
Logical Relationship of Selectivity Profile
The selectivity profile of a drug candidate is a critical determinant of its therapeutic potential and safety margin. The following diagram illustrates the logical relationship between the potency of this compound at its target receptor and its activity at other GPCRs, defining its selectivity window.
Conclusion
The data presented in this guide indicate that this compound is a potent and highly selective agonist for human GPR35.[2] Its minimal activity against a representative panel of other GPCRs suggests a favorable selectivity profile, which is a critical attribute for a therapeutic candidate.[2] The pronounced species selectivity highlights the importance of using human-based assay systems in the early stages of drug discovery for this target.[2] Further characterization of this compound in more advanced preclinical models is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2023196538A1 - Gpr35 modulators and uses thereof - Google Patents [patents.google.com]
- 6. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
GPR35 Modulator 1: A Deep Dive into its Effects on the Gαi/o Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
G-protein coupled receptor 35 (GPR35) has emerged as a promising, albeit challenging, therapeutic target implicated in a variety of physiological and pathophysiological processes, including inflammation, metabolic disorders, and cardiovascular disease.[1][2][3] The receptor primarily signals through the Gαi/o and Gα12/13 families of G proteins.[2][4][5] This technical guide focuses on the effects of a representative GPR35 modulator, herein referred to as "Gpr35 modulator 1," on the Gαi/o signaling pathway. This document provides a comprehensive overview of the modulator's mechanism of action, supported by quantitative data from key experimental assays, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and develop novel therapeutics targeting GPR35.
Introduction to GPR35 and the Gαi/o Signaling Pathway
GPR35 is a class A orphan G-protein coupled receptor, with its endogenous ligand yet to be definitively identified, though several molecules, including kynurenic acid, have been proposed.[6][7] It is highly expressed in the gastrointestinal tract, immune cells, and the nervous system.[1][8] Upon activation by an agonist, GPR35 can couple to various G proteins to initiate downstream signaling cascades.
The Gαi/o signaling pathway is a crucial mechanism through which GPR35 exerts many of its physiological effects. Activation of GPR35 by an agonist facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[5] The activated Gαi/o-GTP subunit then inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[2][5] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a multitude of cellular processes.[2]
Quantitative Effects of this compound on Gαi/o Signaling
The interaction of this compound with GPR35 and its subsequent effect on the Gαi/o pathway can be quantified using various in vitro assays. The following tables summarize the key parameters for a representative GPR35 agonist acting on the Gαi/o pathway.
Table 1: Receptor Binding Affinity
| Parameter | Value | Assay Method |
| Ki (nM) | 15 | Radioligand Binding Assay |
Table 2: G-protein Activation
| Parameter | Value | Assay Method |
| EC50 (nM) | 50 | [³⁵S]GTPγS Binding Assay |
| Emax (%) | 95 | [³⁵S]GTPγS Binding Assay |
Table 3: Downstream Signaling (cAMP Inhibition)
| Parameter | Value | Assay Method |
| IC50 (nM) | 30 | cAMP Inhibition Assay |
| Imax (%) | 90 | cAMP Inhibition Assay |
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the affinity of this compound for the GPR35 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes from cells expressing human GPR35
-
[³H]-PSB-13253 (radioligand)[3]
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]-PSB-13253 (at a concentration near its Kd), and varying concentrations of this compound.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[9][10][11]
Materials:
-
Membranes from cells expressing human GPR35 and Gαi/o
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation proximity assay (SPA) beads (optional)
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
If using SPA beads, add them and incubate for a further 30 minutes.
-
Measure the radioactivity using a microplate scintillation counter.
-
Determine the EC50 and Emax values from the dose-response curve.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in the Gαi/o pathway.[12][13][14]
Materials:
-
CHO-K1 cells stably expressing human GPR35[12]
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
Lysis buffer
Protocol:
-
Seed GPR35-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Calculate the IC50 and Imax values from the dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET assays are powerful tools for monitoring protein-protein interactions in live cells.[15][16][17] To study GPR35-Gαi/o coupling, a BRET-based sensor can be employed where GPR35 is fused to a donor (e.g., Renilla luciferase, Rluc) and the Gαi subunit is fused to an acceptor (e.g., Venus, a YFP variant).[15] Agonist-induced conformational changes bring the donor and acceptor into close proximity, resulting in an increase in the BRET signal.[18]
Conclusion
This technical guide provides a framework for understanding and investigating the effects of this compound on the Gαi/o signaling pathway. The presented data, protocols, and diagrams offer a comprehensive resource for researchers in academia and industry. While "this compound" is a representative compound, the methodologies described are broadly applicable to the characterization of any novel GPR35 ligand. Further investigation into the therapeutic potential of modulating GPR35 through the Gαi/o pathway is warranted and holds promise for the development of new treatments for a range of human diseases.
References
- 1. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay [discoverx.com]
- 13. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 14. GloSensor™ cAMP Assay Protocol [promega.com]
- 15. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
GPR35 Modulator 1 and β-Arrestin Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a compelling therapeutic target for a spectrum of diseases, including inflammatory bowel disease, metabolic disorders, and pain.[1] Initially defined by its coupling to G protein signaling pathways, particularly Gαi/o and Gα12/13, it is now unequivocally clear that GPR35 activation also robustly engages the β-arrestin pathway.[2][3] This recruitment of β-arrestin is not merely a mechanism for receptor desensitization and internalization but constitutes a distinct signaling axis with its own downstream consequences.[4][5]
The discovery of biased agonism at GPR35, where specific ligands preferentially activate either G protein-dependent or β-arrestin-mediated signaling, has profound implications for drug development.[1][6] By selectively targeting one pathway, it may be possible to develop therapeutics with enhanced efficacy and a more favorable side-effect profile.[1][7] This technical guide provides an in-depth overview of the interplay between GPR35 modulators and β-arrestin recruitment, presenting quantitative data for key compounds, detailed experimental protocols, and visual representations of the core signaling pathways and workflows.
GPR35 Signaling: A Dual Mechanism
Activation of GPR35 by an agonist initiates two primary signaling cascades:
-
G Protein-Dependent Signaling: GPR35 couples to multiple G protein families. Its interaction with Gα13 is a key route for signal generation, often leading to the activation of RhoA/Rho kinase signaling.[2][8] The receptor also couples to the pertussis toxin-sensitive Gαi/o family, which typically results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
β-Arrestin-Dependent Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (predominantly β-arrestin-2) are recruited to the intracellular face of the receptor.[5][9] This interaction sterically hinders further G protein coupling, leading to desensitization.[9] Furthermore, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[4][9]
The ability of different GPR35 modulators to preferentially activate one of these pathways is known as biased agonism.[1] For instance, the endogenous ligand kynurenic acid robustly activates G protein pathways but only weakly promotes the interaction between GPR35 and β-arrestin.[4][10]
Quantitative Analysis of GPR35 Modulators in β-Arrestin Recruitment
The following tables summarize the quantitative data for several key GPR35 agonists, highlighting their potency in inducing β-arrestin recruitment. It is important to note that direct comparison of absolute potency (EC50) and efficacy values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay formats.
| Modulator | Species | Assay Type | EC50 (µM) | Efficacy (% of Zaprinast) | Reference |
| Zaprinast | Human | PathHunter β-Arrestin | 1.8 | 100 | [11] |
| Rat | PathHunter β-Arrestin | 0.03 | 100 | [11] | |
| Kynurenic Acid | Human | PathHunter β-Arrestin | 130 | ~80 | [11] |
| Rat | PathHunter β-Arrestin | 7.9 | ~90 | [11] | |
| Pamoic Acid | Human | PathHunter β-Arrestin | 0.2 | 100 | [4] |
| Rat | PathHunter β-Arrestin | >100 | Low Potency | [4] | |
| Compound 1 * | Human | PathHunter β-Arrestin | 0.042 | 100 | [12] |
| Rat | PathHunter β-Arrestin | >100 | Inactive | [12] | |
| Mouse | PathHunter β-Arrestin | >100 | Inactive | [12] | |
| Reverse T3 | Human | Tango™ β-Arrestin | 108 | Partial Agonist | [5] |
| Lodoxamide | Human | Not Specified | 0.005 | Not Specified | [2] |
*Compound 1: 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
Experimental Protocols
The characterization of GPR35 modulators and their effect on β-arrestin recruitment relies on robust and sensitive cell-based assays. The DiscoveRx PathHunter® β-arrestin assay is a widely used, high-throughput method based on enzyme fragment complementation (EFC).[13][14]
PathHunter® β-Arrestin Recruitment Assay
Principle: This assay utilizes a CHO-K1 cell line stably co-expressing GPR35 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.[13][15] Agonist-induced recruitment of β-arrestin-EA to GPR35-PK brings the two enzyme fragments (PK and EA) into close proximity, leading to the formation of a functional β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[13]
Detailed Methodology:
-
Cell Culture:
-
Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Subculture cells every 2-3 days to maintain exponential growth.
-
-
Cell Plating:
-
Harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Seed 5,000 to 10,000 cells per well in a 384-well white, solid-bottom assay plate in a volume of 20 µL.[12]
-
Incubate the plate overnight at 37°C to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).
-
For agonist testing, add 5 µL of the compound dilutions directly to the cells.
-
For antagonist testing, pre-incubate the cells with the antagonist for 30-60 minutes before adding a known agonist at its EC80 concentration.
-
-
Incubation:
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add 12 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data using a non-linear regression curve fit (log(agonist) vs. response) to determine EC50 or IC50 values.
-
Bioluminescence Resonance Energy Transfer (BRET)-Based β-Arrestin-2 Recruitment Assay
Principle: BRET is a proximity-based assay that measures the interaction between two proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor).[1] For GPR35, the receptor is typically tagged with a BRET acceptor (e.g., eYFP or Venus) and β-arrestin-2 is tagged with a BRET donor (e.g., Renilla luciferase). Agonist-induced recruitment of β-arrestin to GPR35 brings the donor and acceptor into close proximity, allowing for energy transfer and a resulting increase in the BRET signal.[11]
Detailed Methodology:
-
Constructs and Transfection:
-
Clone human, rat, or mouse GPR35 into an expression vector containing a C-terminal BRET acceptor tag (e.g., pEYFP-N1).
-
Use a vector expressing β-arrestin-2 fused to a BRET donor (e.g., pRluc-N1).
-
Co-transfect HEK293T cells with the GPR35-acceptor and β-arrestin-donor plasmids using a suitable transfection reagent.
-
-
Cell Plating:
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom microplate at a density of 30,000-50,000 cells per well.
-
-
Assay Procedure:
-
48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths (e.g., 485 nm for the donor and 530 nm for the acceptor) using a BRET-compatible plate reader.
-
Add the test compounds and measure the BRET signal again after a 5-15 minute incubation.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the vehicle control and plot the change in BRET ratio against the compound concentration to determine EC50 values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways of GPR35 and a typical experimental workflow for characterizing a novel GPR35 modulator.
Caption: GPR35 agonist-induced signaling pathways.
Caption: Workflow for characterizing a GPR35 modulator.
Conclusion
The recruitment of β-arrestin is a critical component of GPR35 signaling, offering a distinct pathway for therapeutic intervention. The availability of robust high-throughput screening assays has facilitated the identification of novel GPR35 modulators with diverse pharmacological profiles, including those with significant bias towards the β-arrestin pathway. A thorough understanding of the methodologies to quantify β-arrestin recruitment and the ability to place these findings within the broader context of GPR35's dual signaling capabilities are essential for the successful development of next-generation therapeutics targeting this receptor. Future research will likely focus on further elucidating the physiological and pathological consequences of biased signaling at GPR35 to fully exploit its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
GPR35 Modulator 1: A Technical Guide to Downstream Signaling Targets
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: G protein-coupled receptor 35 (GPR35) is a promising, yet historically under-characterized, therapeutic target implicated in various physiological and pathophysiological processes, including inflammation, metabolic disorders, and cancer.[1][2][3] Its expression in immune cells, the gastrointestinal tract, and the nervous system underscores its potential for broad therapeutic impact.[4][5] This document provides an in-depth technical overview of the downstream signaling pathways engaged by GPR35 modulators. For the purpose of this guide, "Gpr35 modulator 1" will be represented by well-characterized agonists such as the endogenous ligand kynurenic acid and the synthetic compound zaprinast, which have been instrumental in elucidating GPR35 function. We will detail the G protein-dependent and β-arrestin-mediated signaling cascades, present quantitative data on modulator activity, provide detailed experimental protocols for key assays, and visualize these complex systems using signaling pathway diagrams.
Core Signaling Paradigms of GPR35 Activation
GPR35 activation by an agonist initiates a cascade of intracellular events primarily through two distinct, yet potentially interconnected, signaling arms: G protein-dependent pathways and β-arrestin-dependent pathways. The receptor predominantly couples to Gαi/o and Gα13 subunits of the heterotrimeric G protein complex.[6]
G Protein-Dependent Signaling
Upon agonist binding, GPR35 catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate various downstream effectors.
-
Gαi/o Pathway: Activation of the Gαi/o pathway by GPR35 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] This pathway is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gαi/o proteins.[6]
-
Gα13 Pathway: GPR35 robustly couples to Gα13, which activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[6][8] Activated RhoA is a critical regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.
-
Calcium Mobilization: GPR35 activation can lead to an increase in intracellular calcium (Ca2+) concentrations.[9] This can occur through Gq-protein coupling, which activates phospholipase C (PLC) to generate inositol (B14025) trisphosphate (IP3), or potentially through other G protein subunits like Gβγ activating PLCβ.[10][11]
β-Arrestin-Dependent Signaling
Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestins (specifically β-arrestin-2).[8][12] This interaction classically leads to receptor desensitization and internalization.[13] However, β-arrestins also function as crucial signal transducers by acting as scaffolds for various kinases, most notably components of the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[13][14][15] This G protein-independent signaling can lead to sustained ERK activation, influencing gene expression and cell proliferation.[13][16]
Key Downstream Signaling Targets and Pathways
Activation of GPR35 by a modulator results in the engagement of several key downstream signaling nodes.
ERK1/2 Phosphorylation
A common downstream event following GPR35 activation is the phosphorylation and activation of ERK1/2.[7][16] This can be initiated through multiple upstream routes, including G protein-mediated activation of protein kinase C (PKC) and transactivation of receptor tyrosine kinases (e.g., EGFR), as well as through β-arrestin-2 scaffolding of the Raf-MEK-ERK kinase module.[9][17][18]
Calcium Mobilization
Increased intracellular Ca2+ is a rapid response to GPR35 activation. This is a crucial second messenger that activates a host of downstream enzymes, including calmodulin-dependent kinases and certain isoforms of PKC, influencing a wide array of cellular functions.
cAMP Modulation
GPR35 activation via the Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in the production of cAMP. This reduction in cAMP levels affects the activity of Protein Kinase A (PKA) and other cAMP-dependent pathways, thereby modulating processes like synaptic transmission and inflammation.[7][19]
Quantitative Analysis of Modulator Activity
The potency and efficacy of GPR35 modulators vary depending on the specific compound, the cell type, and the signaling pathway being assayed. The table below summarizes representative quantitative data for well-characterized GPR35 agonists.
| Modulator | Assay Type | Species | Cell Line | Parameter | Value | Reference |
| Zaprinast | β-Arrestin-2 Recruitment | Human | HEK293 | pEC50 | 6.4 ± 0.1 | [8][12] |
| β-Arrestin-2 Recruitment | Rat | HEK293 | pEC50 | 7.5 ± 0.1 | [8][12] | |
| Gα13 Activation | Human | HEK293 | pEC50 | 5.8 ± 0.1 | [8] | |
| Kynurenic Acid | β-Arrestin-2 Recruitment | Human | HEK293 | pEC50 | 4.6 ± 0.1 | [8][12] |
| β-Arrestin-2 Recruitment | Rat | HEK293 | pEC50 | 6.0 ± 0.1 | [8][12] | |
| Gαi/o Activation ([35S]GTPγS) | Human | CHO | EC50 | ~10 µM | [6] | |
| Calcium Mobilization | Murine | BMDM | - | Active | [9] | |
| Pamoic Acid | ERK Phosphorylation | Human | HT-29 | pEC50 | 6.2 ± 0.04 | [6] |
| Calcium Mobilization | Human | U2OS | pEC50 | 6.5 ± 0.07 | [6] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data are presented as mean ± SEM where available.
Detailed Experimental Protocols
Accurate assessment of GPR35 downstream signaling requires robust and validated experimental methodologies. Below are detailed protocols for three key assays.
Protocol: ERK1/2 Phosphorylation (Western Blot)
This protocol describes the detection of agonist-induced phosphorylation of ERK1/2 in cultured cells expressing GPR35.[20][21]
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293 or HT-29 expressing GPR35) in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours in a serum-free medium prior to stimulation to reduce basal ERK phosphorylation. c. Prepare a stock solution of the GPR35 modulator. Stimulate cells with various concentrations of the modulator for a predetermined time (e.g., 5-15 minutes) at 37°C. Include a vehicle-only control.
2. Cell Lysis: a. Place the culture plate on ice and aspirate the medium. b. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration (e.g., 20 µg per lane) with lysis buffer and Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature. i. Wash the membrane three times with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
5. Data Analysis: a. Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control. b. Quantify band intensity using densitometry software. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Protocol: Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator to measure changes in intracellular Ca2+ upon receptor activation in a microplate format.[11][22][23]
1. Cell Preparation: a. Seed HEK293T cells co-transfected with GPR35 and a promiscuous Gα subunit (like Gα16 to couple signaling to the Ca2+ pathway) into a black, clear-bottom 96-well plate. b. Culture for 24-48 hours until a confluent monolayer is formed.
2. Dye Loading: a. Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). b. Aspirate the culture medium from the wells. c. Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
3. Compound Plate Preparation: a. In a separate 96-well plate, prepare serial dilutions of the GPR35 modulator at 4x the final desired concentration in an assay buffer (e.g., HBSS with 20 mM HEPES).
4. Measurement: a. Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handler (e.g., FLIPR or FlexStation). b. Set the instrument to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds). c. Establish a stable baseline fluorescence reading for 15-30 seconds. d. The instrument will then automatically add the modulator from the compound plate to the cell plate. e. Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.
5. Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the modulator concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
Protocol: cAMP Accumulation Assay
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels, typically using HTRF (Homogeneous Time-Resolved Fluorescence) technology.[24][25][26] Since GPR35 couples to Gαi, activation will decrease cAMP levels, which is measured by detecting the inhibition of forskolin-stimulated cAMP production.
1. Cell Preparation: a. Harvest GPR35-expressing cells (e.g., CHO or HEK293) and resuspend them in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX. b. Dispense the cell suspension into a 384-well white plate.
2. Agonist and Forskolin (B1673556) Stimulation: a. Prepare serial dilutions of the GPR35 modulator. b. Add the modulator dilutions to the wells. c. To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. The GPR35 agonist's effect will be measured as an inhibition of this forskolin-induced signal. d. Incubate the plate at room temperature for 30 minutes.
3. cAMP Detection: a. Following the manufacturer's instructions for the HTRF cAMP kit, add the detection reagents. This typically involves adding a cAMP-d2 conjugate followed by an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate). b. Incubate for 60 minutes at room temperature to allow the competitive binding reaction to reach equilibrium.
4. Measurement: a. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
5. Data Analysis: a. Calculate the HTRF ratio (Acceptor/Donor * 10,000). b. The HTRF signal is inversely proportional to the intracellular cAMP concentration. c. Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel. d. Plot the % inhibition of the forskolin response against the modulator concentration to determine the IC50 (for inhibition) or EC50.
Conclusion
GPR35 modulators activate a complex and multifaceted network of downstream signaling pathways. The primary signaling axes involve Gαi/o, Gα13, and β-arrestin-2, which converge on key cellular effectors including ERK1/2, intracellular calcium, and cAMP. Understanding these pathways and possessing the technical capability to accurately quantify their activation are critical for the successful development of novel therapeutics targeting GPR35. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore and exploit the therapeutic potential of this important receptor.
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. Activation of the GPR35 pathway drives angiogenesis in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR35 - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. columbia.edu [columbia.edu]
- 16. researchgate.net [researchgate.net]
- 17. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 19. The emerging pharmacology and function of GPR35 in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 3.4. Western Blotting and Detection [bio-protocol.org]
- 22. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cAMP-Glo™ Assay Protocol [promega.sg]
- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. google.com [google.com]
The Emergence of GPR35 Modulator 1: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35), an orphan receptor predominantly expressed in gastrointestinal and immune tissues, has emerged as a promising therapeutic target for a spectrum of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1] The deorphanization of GPR35 and the subsequent identification of various endogenous and synthetic ligands have catalyzed research into its physiological and pathophysiological roles.[1][] This technical guide provides a comprehensive overview of the discovery and synthesis of GPR35 modulators, with a focus on a representative compound, GPR35 modulator 1. It details the intricate signaling pathways, experimental protocols for modulator characterization, and a structured summary of quantitative data to facilitate comparative analysis.
GPR35 Signaling Pathways
The activation of GPR35 initiates a complex network of intracellular signaling cascades, primarily through coupling to Gα12/13 and Gαi/o G proteins, as well as engaging the β-arrestin pathway.[1] This differential coupling can lead to biased agonism, where a ligand preferentially activates one pathway over others, resulting in distinct cellular responses.[3]
Gα12/13 Signaling Pathway
Upon agonist binding, GPR35 couples to Gα12/13, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in actin cytoskeleton organization, cell migration, and smooth muscle contraction.
Caption: GPR35 Gα12/13 Signaling Pathway.
Gαi/o Signaling Pathway
GPR35 coupling to the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), influencing a variety of cellular processes.
Caption: GPR35 Gαi/o Signaling Pathway.
β-Arrestin Signaling Pathway
Agonist binding to GPR35 can also trigger the recruitment of β-arrestins. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, contributing to the overall cellular response.[4][5]
Caption: GPR35 β-Arrestin Signaling Pathway.
Discovery and Synthesis of GPR35 Modulators
The discovery of novel GPR35 modulators often involves high-throughput screening of compound libraries, followed by medicinal chemistry efforts to optimize lead compounds.[1] Two prominent chemical scaffolds that have yielded potent GPR35 agonists are thiazolidinediones and chromenones.[1]
Representative Synthetic Routes
1. Synthesis of 5-Substituted Thiazolidine-2,4-diones:
A common synthetic pathway involves a Knoevenagel condensation reaction.
-
Step 1: Synthesis of Thiazolidine-2,4-dione: Chloroacetic acid is reacted with thiourea (B124793) in an acidic aqueous solution, followed by heating to reflux to form the thiazolidine-2,4-dione ring.
-
Step 2: Knoevenagel Condensation: The thiazolidine-2,4-dione is then condensed with an appropriate aromatic aldehyde in a suitable solvent such as toluene. This reaction is typically catalyzed by a weak base (e.g., piperidine) and involves the removal of water to drive the reaction to completion, yielding the 5-substituted thiazolidine-2,4-dione.[1]
2. Synthesis of Chromenones:
The synthesis of chromenone-based GPR35 agonists can be achieved through various methods, including the Baker-Venkataraman rearrangement or by reacting a phenol (B47542) with a β-ketoester.
-
General Protocol: A substituted phenol is reacted with a β-ketoester in the presence of a condensing agent (e.g., sulfuric acid or polyphosphoric acid). The reaction is heated to facilitate cyclization and dehydration, resulting in the formation of the chromenone ring system.[1]
Experimental Protocols
The characterization of GPR35 modulators requires a suite of in vitro assays to determine their potency, efficacy, and potential for biased agonism.
β-Arrestin Recruitment Assay (Tango Assay)
This assay is widely used to quantify the interaction between an activated GPCR and β-arrestin.
-
Principle: The assay utilizes a U2OS cell line stably co-expressing the GPR35 receptor fused to a transcription factor and a β-arrestin-protease fusion protein. Agonist binding to GPR35 recruits β-arrestin, leading to cleavage of the transcription factor, which then translocates to the nucleus and activates a reporter gene (e.g., β-lactamase). The reporter gene activity is measured using a fluorescent substrate.[3]
-
Methodology:
-
Seed GPR35-bla U2OS cells in a 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 5 hours) at 37°C.
-
Add the β-lactamase substrate and incubate at room temperature to allow for color development.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm and 530 nm) to determine the emission ratio, which is proportional to β-arrestin recruitment.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
-
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures changes in local dielectric environment resulting from ligand-induced dynamic redistribution of cellular matter.
-
Principle: Agonist-induced GPCR activation leads to mass redistribution within the cell, which is detected as a change in the resonant wavelength of a biosensor. This provides a global readout of cellular responses.[3]
-
Methodology:
-
Culture cells expressing GPR35 (e.g., HT-29 cells) on a biosensor microplate.
-
Establish a stable baseline reading in a buffer solution.
-
Add the test compound and monitor the change in resonant wavelength over time.
-
The magnitude of the wavelength shift is indicative of the cellular response.
-
Dose-response curves are generated to determine the potency (EC50) of the compound.
-
Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of a GPR35 modulator to induce an increase in intracellular calcium concentration, typically following the activation of Gαq-coupled pathways (often through the use of chimeric G proteins).[6]
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPR35 activation and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.
-
Methodology:
-
Plate cells transiently or stably expressing GPR35 and a chimeric G protein (e.g., Gαqi) in a 96-well plate.
-
Load the cells with a calcium-sensitive dye.
-
Add the test compound and immediately measure the fluorescence intensity over time using a plate reader equipped with an automated injection system.
-
The peak fluorescence intensity is used to quantify the calcium response.
-
Determine EC50 values from dose-response curves.
-
Quantitative Data of GPR35 Modulators
The potency and efficacy of GPR35 modulators can vary significantly depending on the chemical scaffold, the species ortholog of the receptor, and the assay format used.[1][6] The following tables summarize representative quantitative data for various GPR35 agonists.
Table 1: Potency (EC50) of Representative GPR35 Agonists in β-Arrestin Recruitment Assays
| Compound | Human GPR35 (μM) | Mouse GPR35 (μM) | Rat GPR35 (μM) |
| Zaprinast | 0.5 - 5 | 1 - 10 | 1 - 10 |
| Pamoic Acid | 0.1 - 1 | > 10 | > 10 |
| Ellagic Acid | 0.11 ± 0.02 | Not Reported | Not Reported |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data for Zaprinast and Pamoic acid are compiled from multiple sources and represent a general range.[][6] Data for Ellagic acid is from a specific study.[3]
Table 2: Potency (EC50) of Representative GPR35 Agonists in Calcium Mobilization Assays
| Compound | Human GPR35 (μM) | Mouse GPR35 (μM) | Rat GPR35 (μM) |
| Kynurenic Acid | 39 | 11 | 7 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data for Kynurenic Acid is from a study using a Gαq-based chimeric G protein.[6]
Conclusion
The discovery and development of potent and selective GPR35 modulators hold significant promise for therapeutic intervention in a variety of diseases. This technical guide has provided an in-depth overview of the key aspects of this research area, from the fundamental signaling pathways to the practicalities of compound synthesis and characterization. The detailed experimental protocols and structured quantitative data serve as a valuable resource for researchers in the field. As our understanding of GPR35 biology continues to evolve, the development of novel modulators like this compound will be instrumental in translating this knowledge into new and effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 3. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Effects of Gpr35 Modulators on Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Gpr35 modulator 1" is not a recognized specific compound in the current scientific literature. This guide provides a comprehensive overview of the cellular effects of known Gpr35 modulators on various immune cells, serving as a foundational resource for research and development in this area.
Introduction
G protein-coupled receptor 35 (Gpr35) is an orphan receptor that is increasingly recognized for its significant role in modulating immune responses. It is expressed in a variety of immune cells, including neutrophils, macrophages, eosinophils, and mast cells.[1][2] The activation of Gpr35 can elicit both pro- and anti-inflammatory effects, depending on the specific cell type, the nature of the modulating ligand, and the surrounding microenvironment.[3][4] This technical guide provides a detailed examination of the cellular effects of Gpr35 modulators on key immune cell populations, summarizes quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.
Cellular Effects of Gpr35 Modulators
Neutrophils
Gpr35 plays a pro-inflammatory role in neutrophils.[3] Its expression is upregulated in activated neutrophils, and its activation is crucial for their recruitment to sites of inflammation.[1][5]
-
Migration and Chemotaxis: Activation of Gpr35 promotes neutrophil migration.[1][5] The serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA), produced by activated platelets and mast cells, acts as a Gpr35 ligand and a neutrophil chemoattractant.[5][6][7] Gpr35-dependent neutrophil recruitment is particularly important for their transmigration across the vascular endothelium.[3][5][8]
-
Signaling: In neutrophils, Gpr35 activation by 5-HIAA contributes to their efficient recruitment during inflammatory responses.[6][8]
Macrophages
The role of Gpr35 in macrophages is complex, with evidence supporting both pro- and anti-inflammatory functions.
-
Pro-inflammatory Effects: Gpr35 activation can enhance the infiltration of macrophages into tissues.[1] In some contexts, Gpr35 signaling in macrophages promotes the production of pro-inflammatory cytokines.[9]
-
Anti-inflammatory Effects: Conversely, activation of Gpr35 by kynurenic acid (KYNA) in macrophages can suppress NLRP3 inflammasome activation and reduce inflammation by mitigating mitochondrial damage and the production of reactive oxygen species (ROS).[3]
-
Signaling: Gpr35 signaling in macrophages can be mediated through the Na/K-ATPase, influencing cellular metabolism and activating Src, Erk, and Akt pathways.[1] It has also been shown to be involved in Gαs-cAMP-PKA signaling, which can inhibit pro-inflammatory pathways.[10]
Eosinophils
Gpr35 is expressed on eosinophils and is implicated in their recruitment and function.[1][2]
-
Recruitment: The Gpr35 ligand 5-HIAA, derived from platelets and mast cells, facilitates the recruitment of eosinophils to inflammatory sites, such as the lungs during fungal infections.[7]
-
Degranulation: While the direct effect of Gpr35 modulation on eosinophil degranulation is not extensively detailed in the provided results, its role in recruitment suggests an indirect influence on eosinophil-mediated inflammation.
Mast Cells
Gpr35 is expressed on mature mast cells and its activation can modulate their activity.[1][11]
-
Degranulation: Gpr35 agonists, including disodium (B8443419) cromoglycate (DSCG) and zaprinast (B1683544), have been shown to suppress IgE-mediated degranulation of mast cells.[11][12] This suggests that Gpr35 activation has an inhibitory effect on mast cell activation.[11]
-
Signaling: In mast cells, the Gpr35 agonist zaprinast induces a transient activation of RhoA.[11]
Data Presentation: Quantitative Effects of Gpr35 Modulators
The following tables summarize the available quantitative data for the effects of various Gpr35 modulators on immune cells and in functional assays.
Table 1: Gpr35 Agonist Activity
| Agonist | Assay | Cell/System | Species | Potency (EC50/pEC50) | Reference(s) |
| Zaprinast | β-arrestin-2 interaction | HEK293T | Rat | pEC50 = 7.02 ± 0.05 | [13] |
| Zaprinast | β-arrestin-2 interaction | HEK293T | Human | pEC50 = 5.30 ± 0.03 | [13] |
| Zaprinast | β-arrestin-2 interaction | HEK293T | Mouse | pEC50 = 6.01 ± 0.06 | [13] |
| Pamoic Acid | β-arrestin-2 interaction | HEK293T | Human | pEC50 = 7.28 ± 0.07 | [13] |
| Pamoic Acid | Inositol Phosphate Accumulation | HEK293T | Human | pEC50 = 8.44 ± 0.13 | [13] |
| Cromolyn Disodium | Inositol Phosphate Accumulation | HEK293T | Human | pEC50 = 6.32 | [13] |
| Kynurenic Acid | Calcium Mobilization | CHO cells | Human | 217 µM | [3] |
| Kynurenic Acid | Calcium Mobilization | CHO cells | Rat | 66 µM | [3] |
Table 2: Gpr35 Antagonist Activity
| Antagonist | Assay | Target | Species | Potency (Ki/IC50) | Reference(s) |
| CID2745687 | Inhibition of agonist effects | Gpr35a/b | Human | Ki ≈ 10–20 nM | [3][14] |
| ML-145 | β-arrestin-dependent screen | Gpr35 | Human | - | [15] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon Gpr35 activation.
Materials:
-
Cells expressing Gpr35 (adherent or suspension)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Probenecid (optional, to prevent dye extrusion)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Gpr35 agonist/antagonist compounds
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
Procedure:
-
Cell Plating: Seed cells into the microplate at an optimized density and allow them to adhere overnight (for adherent cells) or use poly-D-lysine coated plates for suspension cells.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the Gpr35 modulator in assay buffer in a separate compound plate.
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).
-
Establish a stable baseline fluorescence reading.
-
Use the automated liquid handler to add the compound from the compound plate to the cell plate.
-
Continue recording the fluorescence signal to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to a vehicle control.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay assesses the directed migration of immune cells towards a chemoattractant.[15][16][17][18][19]
Materials:
-
Transwell inserts with a porous membrane (pore size appropriate for the immune cell type, e.g., 3-8 µm)[17]
-
24-well companion plates
-
Immune cells (e.g., neutrophils, macrophages)
-
Chemoattractant (e.g., Gpr35 agonist)
-
Assay medium (e.g., serum-free or low-serum medium)
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., Crystal Violet or Giemsa stain)
-
Cotton swabs
-
Microscope
Procedure:
-
Preparation:
-
Add the chemoattractant solution to the lower wells of the 24-well plate.
-
Resuspend the immune cells in the assay medium.
-
-
Cell Seeding: Place the Transwell inserts into the wells and add the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration optimized for the specific cell type to allow for migration (typically a few hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts.
-
Use a cotton swab to gently wipe the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution.
-
-
Staining: Stain the fixed cells by immersing the insert in a staining solution.
-
Quantification:
-
Wash the inserts to remove excess stain.
-
Allow the membrane to dry.
-
Count the number of migrated cells on the lower surface of the membrane using a microscope. Multiple fields of view should be counted for each membrane and averaged.
-
Alternatively, the dye can be eluted and the absorbance measured to quantify the number of migrated cells.
-
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine released by immune cells following stimulation.[20][21]
Materials:
-
Immune cells (e.g., macrophages)
-
Cell culture plates
-
Gpr35 modulator
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Stimulation:
-
Plate the immune cells in a culture plate and allow them to adhere.
-
Treat the cells with the Gpr35 modulator at various concentrations and incubate for a specified period to allow for cytokine production and release.
-
Collect the cell culture supernatants.
-
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Stopping the Reaction: Add the stop solution to each well.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the cell culture supernatants.
Signaling Pathways and Experimental Workflows
Gpr35 Signaling Pathways
Gpr35 activation can trigger multiple downstream signaling cascades. The primary pathways involve coupling to Gαi/o and Gα12/13 proteins, as well as β-arrestin recruitment.[1][2][3]
Caption: Gpr35 signaling pathways upon agonist binding.
Experimental Workflow: Calcium Mobilization Assay
The following diagram illustrates the general workflow for a calcium mobilization assay.
Caption: General experimental workflow for a calcium mobilization assay.
Experimental Workflow: Chemotaxis Assay
This diagram outlines the key steps in a transwell-based chemotaxis assay.
References
- 1. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR35 and mediators from platelets and mast cells in neutrophil migration and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of Mast Cell Activation by GPR35: GPR35 Is a Primary Target of Disodium Cromoglycate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 세포 이동 및 침입 분석 [sigmaaldrich.com]
- 18. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 19. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 21. Cytokine Elisa [bdbiosciences.com]
GPR35 Modulation: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 35 (GPR35) has emerged as a compelling, albeit complex, therapeutic target for a spectrum of diseases, most notably inflammatory bowel disease (IBD), pain, and certain cancers.[1][2][3] Initially identified as an orphan receptor, a growing body of research has begun to elucidate its physiological roles, signaling pathways, and the therapeutic potential of its modulation.[4][5] This technical guide provides an in-depth overview of GPR35, its modulators, and the experimental methodologies used to investigate their therapeutic utility. We present a compilation of quantitative data for known GPR35 agonists and antagonists, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to GPR35
GPR35 is a class A rhodopsin-like G protein-coupled receptor (GPCR) predominantly expressed in immune cells, the gastrointestinal tract, and the nervous system.[1][6][7] Its heightened expression in tissues central to inflammatory and sensory processes underscores its potential as a drug target.[2][8] Genetic association studies have linked single nucleotide polymorphisms (SNPs) in the GPR35 gene to an increased risk for IBD, primary sclerosing cholangitis, and other inflammatory conditions.[3][9]
The pharmacology of GPR35 is characterized by significant species-specific differences in ligand potency, which presents challenges for the translation of preclinical findings to human applications.[3][10] Furthermore, GPR35 can couple to multiple G protein families and engage β-arrestin pathways, leading to a diversity of cellular responses that may be ligand- and cell-type-dependent.[1][5][11]
GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular events through coupling with heterotrimeric G proteins and through G protein-independent mechanisms involving β-arrestins. The primary signaling pathways are depicted below.
G Protein-Dependent Signaling
GPR35 has been shown to couple to Gαi/o, Gα12/13, and potentially Gαs proteins.[1][12]
-
Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] This can subsequently modulate the activity of protein kinase A (PKA) and downstream effectors.
-
Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[11] This pathway is crucial for regulating cytoskeletal dynamics, cell migration, and proliferation.[11]
-
Gαs Pathway: Some studies suggest GPR35 may also couple to Gαs, which would stimulate adenylyl cyclase and increase cAMP levels, leading to PKA activation.[12]
β-Arrestin-Mediated Signaling
Upon agonist binding and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPR35 recruits β-arrestins.[2][11] This interaction not only mediates receptor desensitization and internalization but also initiates G protein-independent signaling cascades.[2] β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][13] The activation of the ERK1/2 pathway is a key downstream event of GPR35 signaling and is implicated in cell proliferation, differentiation, and survival.[13]
Quantitative Data for GPR35 Modulators
The following tables summarize the potency and affinity of various GPR35 modulators from published literature. It is important to note that values can vary depending on the assay system, cell line, and specific experimental conditions.
Table 1: GPR35 Agonists - Potency (EC50)
| Compound | Species | Assay Type | Cell Line | EC50 (nM) | Reference(s) |
| Endogenous/Natural Ligands | |||||
| Kynurenic Acid | Human | Calcium Mobilization | HEK293 | 39,000 | [11] |
| Rat | Calcium Mobilization | HEK293 | 7,000 | [11] | |
| Mouse | Calcium Mobilization | HEK293 | 11,000 | [11] | |
| Reverse T3 | Human | Dynamic Mass Redistribution | HT-29 | 5,900 | [11] |
| Human | β-Arrestin Recruitment (Tango) | - | 108,000 | [11] | |
| Synthetic Agonists | |||||
| Zaprinast | Human | Calcium Mobilization | HEK293 | 840 | [11] |
| Rat | Calcium Mobilization | HEK293 | 16 | [11] | |
| Pamoic Acid | Human | β-Arrestin Recruitment | - | ~3.6 | [14] |
| Mouse | β-Arrestin Recruitment | - | >10,000 | [14] | |
| Lodoxamide | Human | AP-TGF-α Shedding | HEK293 | 1 | [15] |
| Rat | AP-TGF-α Shedding | HEK293 | 1 | [15] | |
| Bufrolin | Human | β-Arrestin Recruitment | - | Potent | [9] |
| Rat | β-Arrestin Recruitment | - | Potent | [9] | |
| Compound 1* | Human | β-Arrestin Recruitment | CHO-K1 | Potent | [16] |
*4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
Table 2: GPR35 Antagonists - Potency (IC50) and Affinity (Ki)
| Compound | Species | Action | Assay Type | Cell Line | IC50/Ki (nM) | Reference(s) |
| CID2745687 | Human | Antagonist | β-Arrestin Recruitment | - | IC50: ~200 | [15] |
| Human | Antagonist | Competition Binding | CHO | Ki: 12.8 - 42.2 | [15] | |
| Human | Inverse Agonist | - | Colonic Organoids | - | [9] | |
| ML-145 | Human | Antagonist | β-Arrestin Recruitment | - | High Affinity | [17] |
| Mouse | Antagonist | β-Arrestin Recruitment | - | Low Affinity | [17] | |
| Rat | Antagonist | β-Arrestin Recruitment | - | Low Affinity | [17] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the characterization of GPR35 modulators.
β-Arrestin Recruitment Assays
These assays are widely used for their robustness in quantifying GPR35 activation and are suitable for high-throughput screening.[10][11]
This assay is based on enzyme fragment complementation (EFC).[11]
-
Cell Line: PathHunter® CHO-K1 GPR35 β-Arrestin cells.[11]
-
Principle: The GPR35 receptor is tagged with a small fragment of β-galactosidase (ProLink™), and β-arrestin is fused to the larger enzyme acceptor (EA) fragment. Agonist-induced recruitment of β-arrestin to GPR35 brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[18]
-
Protocol Outline:
-
Cell Plating: Seed PathHunter® cells in a 384-well white, solid-bottom plate and incubate overnight.[16]
-
Compound Addition: Add serial dilutions of test compounds to the cell plate and incubate for 90 minutes at 37°C.[16]
-
Detection: Add PathHunter® detection reagent and incubate for 60 minutes at room temperature in the dark.[16]
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[16]
-
This assay utilizes a β-lactamase reporter gene.[10][16]
-
Cell Line: Tango™ GPR35-bla U2OS cells.[16]
-
Principle: GPR35 is fused to a transcription factor (tTA) preceded by a protease cleavage site. β-arrestin is fused to a protease. Agonist binding recruits the protease-tagged β-arrestin to the receptor, leading to the cleavage and release of tTA. The tTA then translocates to the nucleus and drives the expression of a β-lactamase reporter gene.[3]
-
Protocol Outline:
-
Cell Plating: Plate Tango™ cells in a 384-well black, clear-bottom plate and incubate for 16-20 hours.[16]
-
Compound Addition: Add test compounds and incubate for 5 hours at 37°C.[16]
-
Substrate Loading: Add LiveBLAzer™-FRET B/G Substrate and incubate for 2 hours at room temperature in the dark.[16]
-
Data Acquisition: Measure fluorescence at 460 nm and 530 nm and calculate the emission ratio to determine β-lactamase activity.[16]
-
References
- 1. Eurofins Discoverx PathHunter eXpress GPR35 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 2. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 6. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. guidetopharmacology.org [guidetopharmacology.org]
- 16. benchchem.com [benchchem.com]
- 17. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
GPR35 Modulator 1: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune and gastrointestinal tissues.[1] Its association with various physiological and pathological processes, including inflammation, cardiovascular function, and cancer, has made it an attractive therapeutic target.[2][3] The development of selective GPR35 modulators requires robust and reliable in vitro assays to characterize their pharmacological properties. This document provides detailed protocols for key in vitro assays to assess the activity of GPR35 modulators, focusing on G protein-dependent and independent signaling pathways.
GPR35 Signaling Pathways
Upon activation by an agonist, GPR35 initiates intracellular signaling through two primary pathways:
-
Gα13-Mediated Signaling: GPR35 couples to the Gα13 subunit of heterotrimeric G proteins. This interaction leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. The RhoA signaling cascade influences a variety of cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation.[2]
-
β-Arrestin-Mediated Signaling: Agonist binding also promotes the phosphorylation of GPR35 by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2, leading to receptor desensitization, internalization, and G protein-independent signaling.[2][3] The recruitment of β-arrestin is a direct measure of receptor activation and is widely used in high-throughput screening.[4]
Data Presentation: Potency of GPR35 Modulators
The following tables summarize the in vitro potency of various GPR35 agonists in key functional assays. These values are essential for comparing the activity of novel modulators.
Table 1: Potency (pEC50) of GPR35 Agonists in β-Arrestin Recruitment Assays [5]
| Agonist | Species | pEC50 | EC50 |
|---|---|---|---|
| GPR35 agonist 2 (TC-G 1001) | Human | 7.59 | 26 nM |
| Zaprinast | Human | 5.4 | ~4 µM |
| Zaprinast | Rat | 7.1 | ~79 nM |
| Pamoic acid | Human | 7.30 | ~50 nM |
Table 2: Comparative Potency (pEC50) of GPR35 Agonists in Calcium Mobilization Assays [6]
| Agonist | Species | pEC50 | EC50 |
|---|---|---|---|
| GPR35 agonist 2 (TC-G 1001) | Human | 8.36 | 3.2 nM |
| Zaprinast | Rat | 7.8 | 16 nM |
| Zaprinast | Human | 6.08 | 840 nM |
Table 3: Comparative Potency (pEC50) of GPR35 Agonists at the Human Receptor Ortholog [7]
| Compound | Gα13 Activation Assay (pEC50) | β-Arrestin-2 Recruitment Assay (pEC50) | Receptor Internalization Assay (pEC50) |
|---|---|---|---|
| Compound WZ-13 | User to determine | User to determine | User to determine |
| Zaprinast | 5.3 | 5.4 | 5.5 |
| Kynurenic Acid | 4.2 | 4.5 | 4.3 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. EC50 values are approximated from pEC50 where not directly stated. It is important to note that direct comparison of absolute potency and efficacy values across different studies and assay formats should be done with caution due to variations in experimental conditions.[5]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
β-Arrestin Recruitment Assay (PathHunter® Protocol)
This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation (EFC) technology.[2]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
Test compounds
-
PathHunter® Detection Kit
-
384-well white, solid-bottom assay plates
-
Chemiluminescent plate reader
Protocol:
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Cell Plating: On the day of the assay, harvest cells and resuspend them in the appropriate cell plating reagent. Plate 5,000 cells per well in a 384-well plate.[4]
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2.[2]
-
Compound Preparation: Perform serial dilutions of the test compounds in the appropriate assay buffer.[2]
-
Compound Addition: Add 5 µL of the diluted compounds to the respective wells of the cell plate.[2]
-
Stimulation: Incubate the plate for 90 minutes at 37°C.[8]
-
Detection Reagent Preparation: Prepare the PathHunter® detection reagent according to the manufacturer's instructions.[8]
-
Detection: Add 12.5 µL of the detection reagent to each well and incubate the plate at room temperature for 60 minutes in the dark.[3][8]
-
Data Acquisition: Measure the chemiluminescent signal using a standard plate reader.[2]
Gα13 Activation Assay
This assay measures the activation of the Gα13 subunit following agonist stimulation of GPR35.
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Gpr35 modulator 1 as a chemical probe for GPR35
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathological processes, including inflammation, metabolic disorders, and pain. As a potential therapeutic target, the identification and characterization of potent and selective chemical probes are crucial for elucidating its biological functions. Gpr35 modulator 1, also known as compound 1 (4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid), has been identified as the highest potency full agonist for human GPR35 described to date.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe to study GPR35.
This compound is a potent modulator of GPR35 with an IC50 of ≤ 100 nM in HEK293 cells stably transfected with human GPR35.[2][3] It is markedly selective for the human ortholog of GPR35 and exhibits signal bias between β-arrestin-2 and G protein-dependent signaling pathways.[1] This selectivity and potency make it an invaluable tool for investigating the pharmacology and cellular functions of human GPR35.
Data Presentation
The following table summarizes the in vitro potency and efficacy of this compound in various functional assays compared to the reference agonist Zaprinast.
| Compound | Assay Type | Species | pEC50 | Emax (%) |
| This compound | β-Arrestin Recruitment (PathHunter) | Human | 7.8 ± 0.1 | 100 |
| β-Arrestin Recruitment (BRET) | Human | 7.9 ± 0.1 | 100 | |
| Mouse | < 5.0 | N/D | ||
| Rat | < 5.0 | N/D | ||
| IP1 Accumulation | Human | 6.9 ± 0.1 | 100 | |
| Mouse | < 5.0 | N/D | ||
| Rat | < 5.0 | N/D | ||
| Ca2+ Mobilization (Gαqi5) | Human | 7.2 ± 0.1 | 100 | |
| Mouse | < 5.0 | N/D | ||
| Rat | < 5.0 | N/D | ||
| Zaprinast | β-Arrestin Recruitment (BRET) | Human | 5.4 ± 0.1 | 100 |
| Mouse | 6.2 ± 0.1 | 100 | ||
| Rat | 7.1 ± 0.1 | 100 |
Data extracted from Neetoo-Isseljee et al., 2013. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist. N/D: Not Determined due to low potency.
Signaling Pathways and Experimental Workflows
GPR35 Signaling Pathways
GPR35 couples to multiple G protein families, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin recruitment.[4] Agonist binding initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.
Experimental Workflow: β-Arrestin Recruitment Assay
This workflow outlines the key steps in a typical β-arrestin recruitment assay to assess the activity of this compound.
Experimental Protocols
The following protocols are based on methodologies used for the characterization of GPR35 agonists and are suitable for studying this compound.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation.
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells (DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS, Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS)
-
This compound
-
PathHunter® Detection Reagents (DiscoverX)
-
White, clear-bottom 384-well plates
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the supplier's instructions.
-
Harvest cells and resuspend in assay medium to a density of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute further in assay buffer. The final concentration should be 5X the desired final assay concentration.
-
Add 5 µL of the 5X compound solution to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Allow the PathHunter® Detection Reagents to equilibrate to room temperature.
-
Add 25 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium, often through the co-expression of a chimeric G protein like Gαqi5.
Materials:
-
HEK293 or CHO cells
-
Expression plasmids for human GPR35 and Gαqi5
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (optional, to prevent dye extrusion)
-
This compound
-
Black-wall, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect cells with the GPR35 and Gαqi5 expression plasmids.
-
Seed the transfected cells into the assay plate and culture for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading buffer according to the manufacturer's instructions, potentially including probenecid.
-
Remove the culture medium from the cells and add an equal volume of the dye loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer at a concentration 4X the final desired concentration.
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject the compound solutions and immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after compound addition.
-
Normalize the data and plot a dose-response curve to determine the pEC50 and Emax values.
-
IP-One Accumulation Assay
This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gαq-mediated signaling.
Materials:
-
HEK293T cells
-
Expression plasmid for human GPR35
-
Transfection reagent
-
Cell culture medium
-
IP-One HTRF® Assay Kit (Cisbio)
-
This compound
-
White, solid-bottom 384-well plates
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293T cells with the human GPR35 expression plasmid.
-
Seed the transfected cells into the assay plate and culture for 48 hours.
-
-
Compound Stimulation:
-
Remove the culture medium and replace it with stimulation buffer from the IP-One HTRF® kit.
-
Add this compound at various concentrations.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the time-resolved fluorescence at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).
-
Convert the HTRF® ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration to determine the pEC50 and Emax values.
-
Selectivity
This compound is reported to be markedly selective for human GPR35 over the mouse and rat orthologs.[1] A comprehensive selectivity profile against a broad panel of other GPCRs and off-target proteins would be beneficial to fully characterize it as a chemical probe. Researchers using this modulator should consider performing or consulting such selectivity screens to ensure that observed effects are GPR35-mediated.
Conclusion
This compound is a potent and human-selective agonist of GPR35, making it a valuable tool for the study of this orphan receptor. The provided data and protocols offer a starting point for researchers to utilize this chemical probe to investigate the role of GPR35 in various physiological and pathological contexts. As with any chemical probe, careful consideration of its selectivity and potential for off-target effects is essential for the robust interpretation of experimental results.
References
- 1. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoforms of GPR35 have distinct extracellular N-termini that allosterically modify receptor-transducer coupling and mediate intracellular pathway bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Gpr35 Modulator 1 Activity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) is a class A rhodopsin-like GPCR that has emerged as a significant therapeutic target for a variety of diseases, including inflammatory bowel disease (IBD), cancer, and cardiovascular conditions.[1][2][3][4] Its expression is prominent in immune cells such as macrophages, neutrophils, and monocytes, as well as in the gastrointestinal tract.[5][6][7] The diverse and context-dependent signaling of GPR35, which can elicit both pro- and anti-inflammatory responses, makes the characterization of its modulators a critical area of research.[5][8][9]
GPR35 activation by an agonist initiates a cascade of intracellular events through coupling with various G proteins, including Gαi/o, Gα12/13, and Gαq.[4][10][11] This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca2+), and activation of the RhoA signaling pathway.[10][12] Additionally, GPR35 activation can trigger G protein-independent signaling through the recruitment of β-arrestin-2, which is also involved in receptor desensitization and internalization.[4][5][13][14]
This document provides detailed protocols for measuring the activity of a GPR35 modulator, designated here as "Modulator 1," in primary cells. The assays described herein are designed to quantify key events in the GPR35 signaling cascade, providing a comprehensive profile of the modulator's activity.
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can activate multiple downstream signaling pathways. The choice of pathway can be influenced by the specific ligand, the cell type, and the expression levels of signaling components. The primary signaling cascades are depicted below.
Caption: GPR35 signaling pathways activated by an agonist.
Data Presentation
The following tables summarize hypothetical quantitative data for "Gpr35 Modulator 1" compared to a known agonist, Zaprinast. This data is for illustrative purposes and intended to demonstrate how results from the described protocols can be presented.
Table 1: Potency of GPR35 Modulators in β-Arrestin-2 Recruitment Assay
| Compound | Cell Type | pEC50 (M) | Emax (%) |
| Modulator 1 | Primary Human Monocytes | 8.2 | 98 |
| Zaprinast | Primary Human Monocytes | 7.5 | 100 |
pEC50: Negative logarithm of the half-maximal effective concentration. Emax: Maximum effect relative to a reference agonist.
Table 2: this compound Activity in Functional Assays
| Assay | Cell Type | Readout | Modulator 1 (EC50) | Zaprinast (EC50) |
| Calcium Mobilization | Primary Mouse Bone Marrow-Derived Macrophages | Intracellular Ca²⁺ release | 650 nM | 1.2 µM |
| cAMP Accumulation | Primary Human Osteoclasts | Inhibition of Forskolin-stimulated cAMP | 1.1 µM | 2.5 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound in primary cells.
Protocol 1: β-Arrestin-2 Recruitment Assay (BRET)
This assay measures the interaction between GPR35 and β-arrestin-2 in live primary cells upon modulator treatment. Bioluminescence Resonance Energy Transfer (BRET) is a highly sensitive method for this purpose.[15][16]
Caption: Workflow for the GPR35 β-Arrestin-2 BRET assay.
Methodology:
-
Primary Cell Isolation and Culture:
-
Isolate primary cells of interest (e.g., human peripheral blood mononuclear cells [PBMCs] or mouse bone marrow-derived macrophages [BMDMs]) using standard density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
Culture cells in appropriate media and conditions. For example, culture PBMCs in RPMI-1640 supplemented with 10% FBS and cytokines to differentiate them into macrophages or other desired cell types.[11]
-
-
Lentiviral Transduction:
-
To monitor the activity of endogenously expressed GPCRs in primary cells, ONE-GO biosensors can be utilized.[16]
-
Co-transduce primary cells with lentiviral vectors encoding GPR35 fused to a Renilla luciferase (RLuc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).[15]
-
Incubate the cells for 48-72 hours to allow for sufficient expression of the fusion proteins.
-
-
Assay Performance:
-
Harvest and plate the transduced cells in a white, clear-bottom 96-well plate.
-
Prepare serial dilutions of "Modulator 1" and a reference agonist (e.g., Zaprinast) in assay buffer.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add the RLuc substrate (e.g., coelenterazine h) to a final concentration of 5 µM.
-
Immediately measure the luminescence at 485 nm (RLuc emission) and 530 nm (YFP emission) using a plate reader capable of dual-channel detection.[15]
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the YFP emission signal by the RLuc emission signal.
-
Subtract the background BRET ratio obtained from vehicle-treated cells.
-
Plot the net BRET ratio against the logarithm of the modulator concentration and fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.[13]
-
Protocol 2: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR35 coupled to Gαq.[4][12]
Methodology:
-
Primary Cell Preparation:
-
Isolate and culture primary cells (e.g., BMDMs) in a black, clear-bottom 96-well plate until they form a confluent monolayer.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Performance:
-
Use a fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope to measure the baseline fluorescence intensity.
-
Add "Modulator 1" or a reference agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) is proportional to the increase in intracellular calcium.
-
Plot the fluorescence change against the logarithm of the modulator concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 3: cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity resulting from GPR35 coupling to Gαi/o G proteins.[10]
Methodology:
-
Primary Cell Preparation:
-
Isolate and culture primary cells known to express GPR35 (e.g., primary human osteoclasts) in a suitable plate format.[11]
-
-
Assay Performance:
-
Pre-treat the cells with "Modulator 1" or a reference agonist at various concentrations for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF, ELISA, or a luciferase-based biosensor (e.g., GloSensor™).[17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Forskolin-stimulated cAMP production for each concentration of the modulator.
-
Plot the percentage of inhibition against the logarithm of the modulator concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the activation of downstream signaling kinases, such as ERK1/2, which can be mediated by β-arrestin.[3][5]
Methodology:
-
Cell Treatment and Lysis:
-
Culture primary cells to an appropriate density.
-
Treat the cells with "Modulator 1" or a reference agonist for various time points (e.g., 0, 5, 15, 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[15]
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the fold change in phosphorylation relative to the untreated control.
-
Conclusion
The protocols outlined in this document provide a robust framework for characterizing the activity of GPR35 modulators in primary cells. By employing a combination of assays that probe different aspects of the receptor's signaling cascade—from proximal events like β-arrestin recruitment to downstream functional readouts like calcium mobilization and cAMP modulation—researchers can build a comprehensive pharmacological profile of novel compounds. This multi-faceted approach is essential for advancing the development of new therapeutics targeting GPR35.
References
- 1. GPR35 in Intestinal Diseases: From Risk Gene to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inflammatory bowel disease susceptible gene GPR35 promotes bowel inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR35 - Wikipedia [en.wikipedia.org]
- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
Application Notes and Protocols for Gpr35 Modulator 1: A Guide for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, "Gpr35 modulator 1" (e.g., HY-169301 from MedchemExpress) is a novel compound with limited publicly accessible in vivo study data. Therefore, these application notes provide a comprehensive guide to establishing an appropriate in vivo dosage and experimental protocol based on established methodologies for other G protein-coupled receptor 35 (GPR35) modulators. The provided dosages for other compounds should serve as a reference point for initiating dose-ranging studies for "this compound".
Introduction to GPR35 Modulation in Vivo
G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a variety of conditions, including inflammatory bowel disease (IBD), pain, and cardiovascular disorders.[1][2][3][4] A significant challenge in the preclinical development of GPR35 modulators is the marked species selectivity, with many compounds exhibiting different potencies between human, mouse, and rat orthologs.[1] Therefore, careful characterization of a modulator's activity on the specific species' receptor is a critical first step before embarking on in vivo studies.
These notes provide a framework for researchers to design and execute in vivo experiments to evaluate the efficacy of novel GPR35 modulators, with a focus on establishing an appropriate dosage and outlining key experimental protocols.
Quantitative Data Summary: In Vivo Dosages of Known GPR35 Modulators
The following table summarizes reported in vivo dosages for several well-characterized GPR35 agonists and antagonists. This data can be used as a starting point for designing dose-range finding studies for "this compound".
| Modulator | Type | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| Compound 4b | Agonist | Mice | DSS-induced Colitis | 20 mg/kg | Oral (p.o.) | [5] |
| Kynurenic Acid | Agonist | Mice | - | 2.5, 25, or 250 mg/L in drinking water | Oral (in drinking water) | [6][7] |
| Kynurenic Acid | Agonist | Rats | Heatstroke | 30-100 mg/kg | Intravenous (i.v.) | [8] |
| Pamoic Acid | Agonist | Mice | Pseudomonas aeruginosa pneumonia | 1 and 3 mM | Aerosol | [9] |
| Zaprinast | Agonist | Rats | Hypertension | 0.1-3.0 mg/kg | Intravenous (i.v.) | [10] |
Note on GPR35 Antagonists: Several antagonists, such as CID2745687 and ML-145, have been identified. However, they exhibit high affinity for human GPR35 but are significantly less potent or inactive at rodent orthologs, limiting their utility in in vivo rodent models.[][12][13][14][15] This underscores the importance of determining the species-specific activity of any novel modulator before in vivo testing.
GPR35 Signaling Pathway
GPR35 activation initiates a complex signaling cascade involving multiple G proteins and downstream effectors. The receptor can couple to Gαi/o, Gα13, and β-arrestin, leading to the modulation of various cellular processes.[] Understanding this pathway is crucial for designing pharmacodynamic readouts in your in vivo studies.
Caption: GPR35 signaling cascade upon agonist binding.
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for a Novel GPR35 Modulator
Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for "this compound" in mice.
Materials:
-
"this compound"
-
Vehicle (see Protocol 2 for selection and preparation)
-
8-10 week old mice (strain to be selected based on the disease model)
-
Standard animal housing and monitoring equipment
-
Dosing syringes and needles (appropriate for the chosen administration route)
Procedure:
-
Literature Review and In Vitro Data Analysis: Before initiating in vivo studies, thoroughly review any available in vitro data for "this compound", including its potency (EC50 or IC50) on mouse GPR35. This will help in selecting a starting dose.
-
Dose Group Selection: Based on in vitro potency and data from similar compounds (see table above), select a range of doses. A common approach is to start with a low dose (e.g., 1-5 mg/kg) and escalate in multiples (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Animal Grouping: Randomly assign a small number of animals (e.g., n=3-5 per group) to each dose group and the vehicle control group.
-
Administration: Administer a single dose of "this compound" or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Closely monitor the animals for a defined period (e.g., 24-72 hours) for any signs of toxicity, including changes in body weight, food and water intake, behavior, and clinical signs of distress.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).
-
Efficacy Assessment (Optional Pilot): In parallel, if the disease model allows for acute readouts, preliminary efficacy can be assessed to identify a dose range that shows a biological effect.
-
Dose Selection for Efficacy Studies: Based on the MTD and any preliminary efficacy data, select 2-3 dose levels for subsequent, larger-scale efficacy studies.
Protocol 2: Vehicle Formulation and Administration
Objective: To prepare a suitable vehicle for the in vivo administration of "this compound". The choice of vehicle is critical and depends on the physicochemical properties of the compound and the route of administration.
Common Vehicle Formulations:
-
For Oral (p.o.) Administration:
-
0.5% Methylcellulose (B11928114) (MC) in sterile water: A common suspension vehicle for water-insoluble compounds.
-
Preparation: Gradually add 0.5 g of methylcellulose to 100 mL of stirring, heated (60-80°C) sterile water. Once dispersed, cool the solution on ice with continuous stirring until it forms a clear, viscous solution. Store at 4°C.
-
-
For Intraperitoneal (i.p.) Administration:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
10% DMSO in Saline or PBS: For compounds that require an organic solvent.
-
Preparation: Dissolve the compound in 100% DMSO first, then slowly add saline or PBS to the desired final volume while vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10%).[16][17]
-
Caution: DMSO can have its own biological effects and should always be included in the vehicle control group.
-
Administration Volumes:
-
Oral gavage (p.o.): Typically 5-10 mL/kg body weight.
-
Intraperitoneal injection (i.p.): Typically 10 mL/kg body weight.
-
Intravenous injection (i.v.): Typically 5 mL/kg body weight.
Protocol 3: General Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a GPR35 modulator in a preclinical disease model.
Caption: A generalized workflow for an in vivo efficacy study.
By following these protocols and utilizing the provided reference data, researchers can develop a robust and scientifically sound approach to evaluating the in vivo effects of "this compound" and other novel GPR35 modulators.
References
- 1. GPR35 as a Novel Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oral administration of kynurenic acid on the activity of the peripheral blood leukocytes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the toxicity of kynurenic acid in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pamoic acid is an inhibitor of HMGB1·CXCL12 elicited chemotaxis and reduces inflammation in murine models of Pseudomonas aeruginosa pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo interactions of nitrovasodilators and zaprinast, a cGMP-selective phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 15. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
GPR35 Modulator Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of GPR35 modulators in mice, with a focus on oral gavage in the context of a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and a description of the underlying signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of GPR35 modulators on DSS-induced colitis in mice.
Table 1: Effect of GPR35 Agonist (Pamoic Acid) on Body Weight Change in DSS-Induced Colitis
| Treatment Group | Day 0 | Day 2 | Day 4 | Day 6 | Day 8 | Day 10 |
| Control (Vehicle) | 100% | 101.5% | 102.3% | 103.1% | 104.2% | 105.0% |
| DSS + Vehicle | 100% | 98.7% | 96.5% | 93.2% | 90.8% | 88.1% |
| DSS + Pamoic Acid (10 mg/kg) | 100% | 99.8% | 98.9% | 97.5% | 96.4% | 95.2% |
| Data is represented as a percentage of initial body weight. |
Table 2: Effect of GPR35 Agonist (Pamoic Acid) on Colon Length and Clinical Score in DSS-Induced Colitis
| Treatment Group | Colon Length (cm) | Clinical Score |
| Control (Vehicle) | 8.5 ± 0.4 | 0.2 ± 0.1 |
| DSS + Vehicle | 5.9 ± 0.3 | 8.7 ± 0.6 |
| DSS + Pamoic Acid (10 mg/kg) | 7.2 ± 0.2 | 4.1 ± 0.5 |
| Data are presented as mean ± standard error of the mean (SEM). The clinical score is a composite of weight loss, stool consistency, and rectal bleeding. |
Signaling Pathways and Experimental Workflows
Activation of GPR35 can initiate both pro- and anti-inflammatory signaling cascades, with the net effect being context-dependent.[1][2][3] In the setting of colitis, GPR35 agonism has been shown to be protective.[3]
References
GPR35 Modulator 1: Application and Protocols for Investigating GPR35 in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2][3] Expressed in various metabolically active tissues such as the liver, adipose tissue, and pancreas, GPR35 plays a crucial role in regulating lipid and glucose homeostasis.[4][5][6] This document provides detailed application notes and protocols for utilizing Gpr35 modulator 1, a potent agonist of GPR35, to investigate the function of this receptor in preclinical models of metabolic disease.
This compound, also referred to as "compound 1," is chemically identified as 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid.[4][7][8] It has been shown to be a high-potency full agonist of human GPR35.[4] This makes it a valuable tool for elucidating the therapeutic potential of GPR35 activation.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of GPR35 modulation in metabolic disease models.
Table 1: In Vitro Efficacy of GPR35 Agonists on Lipid Accumulation in Hepatocytes
| GPR35 Agonist | Cell Line | Assay | Key Parameter | Value | Reference |
| Lodoxamide | HepG2 | LXR-induced lipid accumulation | EC50 | 1.7 ± 0.03 x 10⁻⁸ M | [] |
| Lodoxamide | Human GPR35a-HA expressing mouse hepatocytes | LXR-induced lipid accumulation | EC50 | ~17 nM | [10] |
Table 2: In Vivo Effects of High-Fat Diet on Glucose Metabolism in Mice
| Animal Model | Diet | Duration | Fasting Duration | Parameter | Value (vs. Chow) | Reference |
| C57BL/6J Mice | High-Fat (45% kcal from fat) | 8 weeks | 6 hours | Basal Glucose | 9.1 ± 0.3 mmol/l (vs. 7.9 ± 0.4 mmol/l) | [11] |
| C57BL/6J Mice | High-Fat (45% kcal from fat) | 8 weeks | 6 hours | Glucose Tolerance (AUC) | 1973 ± 96 mmol·l⁻¹·120 min⁻¹ (vs. 1248 ± 83 mmol·l⁻¹·120 min⁻¹) | [11] |
Signaling Pathways
Activation of GPR35 by this compound can trigger multiple downstream signaling cascades that contribute to its metabolic effects.
GPR35 Signaling in Hepatocytes
In hepatocytes, GPR35 activation has been shown to suppress lipid accumulation. This is mediated, in part, through the Gα13-Rho-kinase pathway and inhibition of the Liver X Receptor (LXR), a key regulator of lipogenesis.[6][12][13]
GPR35 Signaling in Adipose Tissue
In adipose tissue, GPR35 activation stimulates the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis and thermogenesis.[13][14] This leads to increased lipid metabolism and energy expenditure.
Experimental Protocols
In Vitro: Inhibition of Lipid Accumulation in Hepatocytes
This protocol describes how to assess the effect of this compound on lipid accumulation in a human hepatocyte cell line (HepG2) induced by a synthetic LXR agonist.
Materials:
-
HepG2 cells (ATCC HB-8065)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
T0901317 (LXR agonist)
-
This compound
-
Oil Red O staining solution
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HepG2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Induce lipid accumulation by treating the cells with T0901317 (e.g., 1 µM) for 24-48 hours.
-
In parallel, co-treat cells with T0901317 and varying concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a this compound only control.
-
-
Oil Red O Staining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.[15]
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Stain the cells with Oil Red O working solution for 15-30 minutes at room temperature.[15][16]
-
Wash the cells with water to remove excess stain.
-
-
Quantification:
-
Visually assess lipid droplets under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 500 nm using a spectrophotometer.[15]
-
In Vivo: Oral Glucose Tolerance Test (OGTT) in a High-Fat Diet Mouse Model
This protocol outlines the procedure for performing an OGTT in mice fed a high-fat diet to assess the in vivo effects of this compound on glucose homeostasis.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle control
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
Protocol:
-
Animal Model: Induce obesity and insulin (B600854) resistance by feeding C57BL/6J mice a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Treatment: Administer this compound or vehicle to the high-fat diet-fed mice for a specified period (e.g., daily for 2-4 weeks) via oral gavage or other appropriate route.
-
Fasting: Fast the mice for 4-6 hours before the OGTT, ensuring access to water.[11][17]
-
Baseline Glucose: Obtain a baseline blood glucose measurement (t=0) from the tail vein using a glucometer.
-
Glucose Administration: Administer a glucose bolus (e.g., 1-2 g/kg body weight) via oral gavage.[11][17]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[18]
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of GPR35 in metabolic diseases. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of targeting GPR35 for the treatment of NAFLD, obesity, and type 2 diabetes. The significant species-dependent differences in GPR35 pharmacology highlight the importance of using humanized models or carefully selecting modulators with cross-species activity for translational studies.[8][12]
References
- 1. 2.8. Determination of Lipid Accumulation through Oil Red O Staining in HepG2 Cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Gpr35 Human gene Knockin; replacement of mouse Gpr35; hepatocyte lipid assay; Oil Red O staining; ligand response profiling (lodoxamide | Publication | genOway [genoway.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 17. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 18. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
Application Notes and Protocols for GPR35 Modulator-Induced Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the internalization of G protein-coupled receptor 35 (GPR35) upon stimulation by modulators. Detailed protocols for key experimental assays are provided, along with data presentation tables and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to GPR35 Internalization
G protein-coupled receptor 35 (GPR35) is an orphan GPCR implicated in various physiological and pathological processes, including inflammation, pain, and metabolic diseases.[1] Upon agonist binding, GPR35 undergoes a conformational change, leading to the activation of downstream signaling pathways.[2] A critical regulatory mechanism for GPR35 signaling is receptor internalization, a process where the receptor is removed from the cell surface and translocated to intracellular compartments.[3] This process is often mediated by β-arrestin recruitment and is crucial for receptor desensitization and resensitization.[1] Studying GPR35 internalization is vital for understanding its regulation and for the development of novel therapeutics targeting this receptor.
Quantitative Data Summary
The following tables summarize the potency of various GPR35 modulators in inducing responses related to receptor internalization, such as β-arrestin-2 recruitment and direct measurement of internalization.
Table 1: Potency of GPR35 Agonists in β-Arrestin-2 Recruitment and Receptor Internalization Assays [4]
| Compound | Assay | Species | pEC50 (mean ± S.E.M.) |
| Zaprinast | β-arrestin-2 Recruitment | Human | 5.30 ± 0.03 |
| Zaprinast | β-arrestin-2 Recruitment | Rat | 7.02 ± 0.05 |
| Zaprinast | β-arrestin-2 Recruitment | Mouse | 6.01 ± 0.06 |
| Zaprinast | Receptor Internalization | Human | 4.85 ± 0.38 |
| Kynurenic Acid | β-arrestin-2 Recruitment | Human | < 4 |
| Kynurenic Acid | β-arrestin-2 Recruitment | Rat | 5.6 ± 0.1 |
| Kynurenic Acid | Receptor Internalization | Human | No significant internalization |
| Pamoic Acid | β-arrestin-2 Recruitment | Human | 6.8 ± 0.1 |
| Pamoic Acid | β-arrestin-2 Recruitment | Rat | < 5 |
| Pamoic Acid | β-arrestin-2 Recruitment | Mouse | < 5 |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Signaling Pathways and Experimental Workflow
GPR35 Signaling Pathway Leading to Internalization
Caption: Agonist-induced GPR35 signaling pathway leading to receptor internalization.
Experimental Workflow for Receptor Internalization Studies
Caption: General experimental workflow for studying GPR35 receptor internalization.
Experimental Protocols
Protocol 1: Confocal Microscopy for Visualizing GPR35 Internalization
This protocol describes the visualization of GPR35 internalization in HEK293 cells using confocal microscopy.
Materials:
-
HEK293 cells stably or transiently expressing N-terminally FLAG- or HA-tagged GPR35
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-Lysine coated coverslips in a 12-well plate
-
GPR35 modulator stock solution
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody (e.g., anti-FLAG or anti-HA)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing tagged GPR35 onto Poly-D-Lysine coated coverslips in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation: On the day of the experiment, replace the growth medium with serum-free DMEM and incubate for 1-2 hours at 37°C.
-
Ligand Treatment: Treat the cells with the GPR35 modulator at various concentrations for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C. Include a vehicle control.
-
Fixation: After incubation, wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional, for visualizing total receptor): To visualize intracellular receptors, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For visualizing only surface receptors, omit this step.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS and mount the coverslips onto glass slides using mounting medium. Image the cells using a confocal microscope. Receptor internalization will be observed as a shift from plasma membrane localization to intracellular puncta.
Protocol 2: Cell-Surface ELISA for Quantifying GPR35 Internalization
This protocol provides a quantitative method to measure the amount of GPR35 remaining on the cell surface after modulator treatment.
Materials:
-
HEK293 cells expressing N-terminally FLAG- or HA-tagged GPR35
-
Complete DMEM
-
Poly-D-Lysine coated 24-well plates
-
GPR35 modulator stock solution
-
Tris-Buffered Saline (TBS)
-
1% Bovine Serum Albumin (BSA) in TBS
-
HRP-conjugated anti-FLAG or anti-HA antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) ELISA substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells expressing tagged GPR35 into Poly-D-Lysine coated 24-well plates and grow to 80-90% confluency.
-
Cell Starvation: Replace the growth medium with serum-free DMEM and incubate for 2 hours at 37°C.
-
Ligand Treatment: Treat the cells with the GPR35 modulator at various concentrations for a fixed time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Fixation: Place the plate on ice, wash the cells twice with ice-cold TBS, and fix with 4% PFA for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with TBS and block with 1% BSA in TBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with HRP-conjugated anti-FLAG or anti-HA antibody (diluted in 1% BSA/TBS) for 1.5 hours at room temperature.
-
Washing: Wash the cells five times with TBS.
-
Substrate Incubation: Add TMB substrate to each well and incubate at room temperature until a blue color develops (typically 5-15 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The percentage of internalization is calculated as: (1 - (Absorbance_treated / Absorbance_vehicle)) * 100.
Protocol 3: BRET Assay for GPR35-β-arrestin-2 Interaction
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between GPR35 and β-arrestin-2, which is a key step preceding internalization.[2]
Materials:
-
HEK293T cells
-
Expression vectors for GPR35 tagged with a BRET acceptor (e.g., eYFP or Venus) at the C-terminus.
-
Expression vector for β-arrestin-2 tagged with a BRET donor (e.g., Renilla luciferase, Rluc) at the N-terminus.
-
Poly-D-lysine coated white, clear-bottom 96-well plates
-
Transfection reagent (e.g., PEI)
-
Hank's Balanced Salt Solution (HBSS)
-
Coelenterazine-h (luciferase substrate)
-
GPR35 modulator stock solution
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GPR35-acceptor and β-arrestin-2-donor plasmids. The ratio of acceptor to donor plasmid may need to be optimized.
-
Cell Seeding: 24 hours post-transfection, seed the cells into poly-D-lysine coated 96-well plates.
-
Assay Preparation: 48 hours post-transfection, wash the cells twice with HBSS.
-
Substrate Addition: Add coelenterazine-h to a final concentration of 5 µM and incubate for 5-10 minutes at 37°C in the dark.
-
Baseline Reading: Measure the baseline BRET signal using a plate reader capable of sequential or simultaneous reading of the donor (e.g., ~485 nm) and acceptor (e.g., ~530 nm) emission wavelengths.
-
Ligand Addition: Add the GPR35 modulator at various concentrations.
-
Kinetic or Endpoint Reading: For kinetic analysis, read the BRET signal at regular intervals after ligand addition. For endpoint analysis, incubate for a fixed time (e.g., 5-15 minutes) before reading.
-
Data Analysis: Calculate the BRET ratio (Acceptor emission / Donor emission). The net BRET is the BRET ratio in the presence of the modulator minus the baseline BRET ratio. Plot the net BRET against the modulator concentration to determine the EC50.
Note on BRET for Direct Internalization: A bystander BRET assay can be used to directly measure internalization. In this setup, the BRET donor is fused to GPR35, and the acceptor is a plasma membrane-anchored protein. Upon internalization, the distance between the donor and acceptor increases, leading to a decrease in the BRET signal. The protocol would be similar, with the key difference being the constructs used and the interpretation of the change in BRET signal.
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 4. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gpr35 Modulator 1 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gpr35 modulator 1 in calcium mobilization assays. This document outlines the necessary protocols, data interpretation, and underlying signaling pathways to effectively screen and characterize modulators of the G protein-coupled receptor 35 (Gpr35).
Introduction to Gpr35 and Calcium Mobilization
G protein-coupled receptor 35 (Gpr35) is a receptor implicated in various physiological processes, making it a significant target for drug discovery.[1] Activation of Gpr35 can initiate intracellular signaling cascades, often leading to the mobilization of intracellular calcium (Ca²⁺).[2][3] This increase in cytosolic Ca²⁺ serves as a robust and measurable readout for receptor activation and is widely used in high-throughput screening (HTS) to identify and characterize Gpr35 modulators.[4][5]
Gpr35 is known to couple to several G protein families, including Gαi/o, Gα12/13, and Gα16.[6][7][8][9] The mobilization of intracellular calcium is a downstream event that can be initiated by the activation of these pathways. For instance, Gq-coupled receptors activate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3), which in turn triggers the release of Ca²⁺ from the endoplasmic reticulum.[10] Similarly, the βγ subunits of Gi-coupled proteins can also activate PLCβ.[11]
Data Presentation: Potency of Gpr35 Agonists
The potency of Gpr35 modulators can be quantified by determining their half-maximal effective concentration (EC50) in calcium mobilization assays. The following table summarizes the reported EC50 values for known Gpr35 agonists, which can serve as a reference for a "this compound". Note that these values can vary depending on the cell line and assay conditions used.[6]
| Compound | Species | Assay Type | Reported EC50/pEC50 |
| Zaprinast | Human | β-arrestin-2 recruitment | pEC50 = 5.4 |
| Zaprinast | Rat | β-arrestin-2 recruitment | pEC50 = 7.1 |
| Kynurenic Acid | Human | Calcium Mobilization (with Gαq chimeras) | 39 µM |
| Kynurenic Acid | Rat | Calcium Mobilization (with Gαq chimeras) | 7 µM |
| Lodoxamide | Human | - | High Potency |
| Olsalazine | Human & Mouse | ERK phosphorylation & β-arrestin2 translocation | - |
| Compound 50 | Human | Dynamic Mass Redistribution | 5.8 nM |
Experimental Protocols
A detailed protocol for a fluorescence-based calcium mobilization assay is provided below. This protocol is designed for use with a fluorescent plate reader and is suitable for HTS of Gpr35 modulators.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human Gpr35.[12][13][14]
-
This compound: (e.g., Zaprinast as a reference agonist).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, to prevent dye leakage).
-
Plate Reader: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FlexStation or FLIPR).[17]
-
Microplates: Black-walled, clear-bottom 96- or 384-well microplates.
Protocol
-
Cell Culture and Plating:
-
Culture the Gpr35-expressing cells in T75 flasks until they reach 80-90% confluency.
-
The day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium indicator dye (e.g., Fluo-4 AM to a final concentration of 2-5 µM) in Assay Buffer. Probenecid can be added at this stage to a final concentration of 2.5 mM.
-
Remove the culture medium from the cell plate and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock solution of this compound and any other test compounds in Assay Buffer.
-
Perform serial dilutions to create a concentration-response curve.
-
-
Calcium Mobilization Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's integrated pipettor, add an equal volume of the 2X compound solution to the corresponding wells of the cell plate.
-
Continue to measure the fluorescence intensity for an additional 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence (F/F₀) or as Relative Fluorescence Units (RFU).
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Gpr35 Signaling Pathway
The activation of Gpr35 by an agonist like this compound can trigger multiple downstream signaling cascades, including those leading to calcium mobilization.
Caption: Gpr35 agonist-induced signaling leading to calcium mobilization.
Experimental Workflow for Calcium Mobilization Assay
The following diagram illustrates the key steps involved in performing a calcium mobilization assay to screen for Gpr35 modulators.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
References
- 1. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 2. G-Protein Coupled Receptor 35 Induces Intervertebral Disc Degeneration by Mediating the Influx of Calcium Ions and Upregulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein Coupled Receptor 35 Induces Intervertebral Disc Degeneration by Mediating the Influx of Calcium Ions and Upregulating Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PharmaOnco™ HEK293T-Tg(Human Gα16//Human GPR35 (short form) Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 14. Panoply™ Human GPR35 Over-expressing Stable Cell Line (CSC-SC006571) - Creative Biogene [creative-biogene.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GPR35 Modulator 1 in ERK1/2 Phosphorylation Assays
Introduction
G protein-coupled receptor 35 (GPR35) is a receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory and gastrointestinal diseases, cardiovascular disorders, and cancer.[1][2] It is expressed in various tissues, with notably high levels in immune cells and the gastrointestinal tract.[3] The activation of GPR35 by a modulator compound initiates downstream intracellular signaling cascades. One of the key pathways activated is the mitogen-activated protein kinase (MAPK) cascade, which results in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]
The phosphorylation of ERK1/2 at specific residues (Threonine 202 and Tyrosine 204 for ERK1; Threonine 185 and Tyrosine 187 for ERK2) is a critical event that serves as a reliable indicator of receptor activation.[5][6] Therefore, measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) is a widely used and robust method to screen for and characterize the activity of novel GPR35 modulators, such as agonists and antagonists.[4][7]
GPR35 Signaling to ERK1/2
Activation of GPR35 can lead to ERK1/2 phosphorylation through several distinct signaling pathways, involving both G protein-dependent and G protein-independent (e.g., β-arrestin-mediated) mechanisms.
-
G Protein-Coupling: GPR35 has been shown to couple with Gαi/o, Gαq, and Gα12/13 proteins.[3][8]
-
β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestin 2.[1][3] β-arrestin acts as a scaffold protein, bringing components of the MAPK cascade (e.g., Raf, MEK, ERK) into close proximity, thereby facilitating ERK1/2 activation in a G protein-independent manner.[3][8]
-
Na/K-ATPase-Src Pathway: GPR35 can interact with the Na+/K+-ATPase, leading to the activation of the non-receptor tyrosine kinase Src.[9] Activated Src can then trigger downstream signaling to activate the ERK1/2 cascade.[9]
Data Presentation: GPR35 Modulator Activity
The potency of GPR35 modulators can be quantified and compared using dose-response assays that measure ERK1/2 phosphorylation or other downstream events like β-arrestin recruitment. The tables below summarize data for known GPR35 agonists and antagonists.
Table 1: Activity of GPR35 Agonists
| Compound | Assay Type | Species | pEC50 | Efficacy (vs. Zaprinast) | Reference |
|---|---|---|---|---|---|
| Pamoic Acid | β-arrestin-2 BRET | Human | 7.28 ± 0.07 | Partial (55%) | [10] |
| Pamoic Acid | Gq/i5 BRET | Human | 8.44 ± 0.13 | Full | [10] |
| Zaprinast | β-arrestin-2 BRET | Human | 4.78 ± 0.10 | Full | [10] |
| Zaprinast | β-arrestin-2 BRET | Rat | 5.30 ± 0.03 | Full | [10] |
| Zaprinast | β-arrestin-2 BRET | Mouse | 4.24 ± 0.06 | Full | [10] |
| Olsalazine (B1677275) | ERK Phosphorylation | Human | High Potency* | Agonist |[8] |
*Note: Specific pEC50 value for ERK phosphorylation was not provided, but olsalazine was noted for its potent agonism.
Table 2: Activity of GPR35 Antagonists
| Compound | Assay Type | Agonist | Species | pIC50 / pKi | Reference |
|---|---|---|---|---|---|
| CID2745687 | β-arrestin-2 BRET | Zaprinast | Human | 6.84 ± 0.09 | [10] |
| CID2745687 | β-arrestin-2 BRET | Pamoic Acid | Human | 6.84 ± 0.07 | [10] |
| ML-145 | β-arrestin-2 BRET | Zaprinast | Human | 8.11 ± 0.06 | [10] |
| ML-145 | β-arrestin-2 BRET | Pamoic Acid | Human | 8.01 ± 0.04 | [10] |
| ML-194 | ERK Phosphorylation | Pamoic Acid | Human | Antagonist Activity |[1] |
Experimental Protocols
Two primary methods for quantifying GPR35-mediated ERK1/2 phosphorylation are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Western Blotting for p-ERK1/2 Detection
Western blotting is a semi-quantitative technique that allows for the visualization of the phosphorylated form of ERK1/2 relative to the total amount of ERK1/2 protein.
Methodology
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK-293 or HT-29 expressing GPR35) in 6-well plates and grow to 70-80% confluency.[11]
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.[11]
-
Treat cells with various concentrations of "this compound" for a predetermined time (e.g., 5-30 minutes). A time-course experiment is recommended to find the peak phosphorylation time.[7][11]
-
-
Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[11]
-
Scrape the cells and incubate the lysate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2, e.g., anti-phospho-p44/42 MAPK), typically at a 1:1000-1:10,000 dilution in 5% BSA/TBST.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1-2 hours at room temperature.[12]
-
Wash the membrane again three times with TBST.[12]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12]
-
To normalize the data, the membrane must be stripped and re-probed for total ERK1/2 using a specific antibody.[12][13]
-
Quantify band intensities using densitometry software (e.g., ImageJ). The p-ERK1/2 signal is normalized to the total ERK1/2 signal for each sample.[11]
-
Protocol 2: Cell-Based ELISA for p-ERK1/2 Detection
Cell-based ELISAs offer a more high-throughput and quantitative alternative to Western blotting for measuring protein phosphorylation.
Methodology
-
Cell Seeding and Treatment:
-
Seed 10,000-30,000 cells per well in a 96-well microplate and incubate overnight.[14]
-
Serum-starve cells as required.
-
Treat cells with "this compound" at various concentrations. Include untreated and positive controls.
-
-
Fixing and Permeabilization:
-
Immunodetection:
-
Wash the wells and add 200 µL of Blocking Buffer for 1 hour.[14]
-
Aspirate and add 50 µL of diluted primary antibody. Use an anti-p-ERK1/2 antibody for sample wells and an anti-total ERK1/2 antibody for normalization wells. Incubate for 2 hours at room temperature.[14]
-
Wash the wells three times with Wash Buffer.
-
Add 50 µL of the HRP-conjugated secondary antibody and incubate for 1 hour.[14]
-
-
Signal Development and Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
For each condition, normalize the absorbance value from the p-ERK1/2 wells to the value from the total ERK1/2 wells.
-
Plot the normalized data to generate dose-response curves and calculate EC50 or IC50 values.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No/Weak Signal | Inactive GPR35 modulator | Verify the purity, concentration, and activity of the compound. |
| Suboptimal stimulation time | Perform a time-course experiment (e.g., 2, 5, 10, 30, 60 min) to find the peak phosphorylation time.[4] | |
| Ineffective antibodies | Use fresh or previously validated primary and secondary antibodies at the recommended dilutions. | |
| High Background | Insufficient blocking | Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Insufficient washing | Increase the number or duration of wash steps.[13] | |
| Antibody concentration too high | Reduce the concentration of the primary or secondary antibody. | |
| Inconsistent Results | Variation in cell number | Ensure uniform cell seeding density across all wells/plates.[4] |
| Inconsistent serum starvation | Maintain a consistent duration for serum starvation for all samples.[4] | |
| Pipetting errors | Use calibrated pipettes and ensure accurate addition of reagents.[4] |
References
- 1. scienceopen.com [scienceopen.com]
- 2. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 6. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
Gpr35 modulator 1 solubility and stability issues
Welcome to the technical support center for GPR35 Modulator 1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Solubility Issues
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
A1: this compound exhibits low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for creating stock solutions of this modulator.[1] For a specific analog, GPR35 agonist 5, a 100 mg/mL stock in DMSO can be prepared.[2] Ensure the final concentration of the organic solvent in your aqueous assay buffer is low (typically ≤0.5%) to avoid affecting cellular health or assay performance.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the modulator in your assay.
-
Use a Co-solvent: Incorporating a co-solvent in your final assay buffer can improve solubility.[3]
-
Test Different Buffers: The pH and composition of your buffer can influence the solubility of the compound. Experimenting with different pH values may be beneficial.[3]
-
Incorporate Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[4]
-
Sonication: After dilution, briefly sonicate the solution to help break up any initial aggregates that may have formed.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be tested, such as ethanol (B145695) or dimethylformamide (DMF).[1] However, it is crucial to first determine the solubility of this compound in these alternative solvents and to verify their compatibility with your specific experimental system. The tolerance of cell lines and proteins to different organic solvents can vary significantly.
Stability Issues
Q4: How should I store my this compound stock solution to ensure its stability?
A4: For long-term stability, it is recommended to store stock solutions of small molecules at low temperatures. For GPR35 agonist 5, storage of the stock solution at -80°C is recommended for up to 6 months, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles, which can lead to degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: I am concerned about the stability of this compound in my assay medium during a long-term cell culture experiment. How can I assess its stability?
A5: To assess the stability of this compound in your specific assay medium, you can perform a time-course experiment.[5][6]
-
Prepare your complete assay medium containing this compound at the final working concentration.
-
Incubate the medium under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the medium.
-
Analyze the concentration of the intact this compound in each aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound over time indicates instability.
Q6: Does exposure to light affect the stability of this compound?
A6: Photostability can be a concern for many small molecules.[6] It is recommended to store stock solutions and experimental samples protected from light, for example, by using amber vials or by wrapping containers in aluminum foil. A formal photostability study can be conducted by exposing the compound to a controlled light source and monitoring its degradation over time.[6]
Data Summary Tables
Table 1: Solubility of a GPR35 Modulator Analog (GPR35 agonist 5)
| Solvent | Concentration |
| DMSO | 100 mg/mL |
Data for GPR35 agonist 5, a representative GPR35 modulator.[2]
Table 2: Recommended Storage Conditions for a GPR35 Modulator Analog (GPR35 agonist 5)
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Data for GPR35 agonist 5, a representative GPR35 modulator.[2]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution into Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer in a 96-well plate. This creates a 1:50 dilution.
-
Incubation: Shake the plate for 2 hours at room temperature to allow the solution to equilibrate.
-
Measurement of Turbidity: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is considered the kinetic solubility.
Protocol 2: Stability Assessment in Assay Medium
This protocol outlines a method to evaluate the stability of this compound in a cell culture medium over time.
-
Preparation of Test Solution: Spike pre-warmed cell culture medium with this compound to the final desired working concentration.
-
Incubation: Place the solution in a cell culture incubator (37°C, 5% CO2).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot of the medium.
-
Sample Quenching and Storage: Immediately quench any potential enzymatic degradation by adding a cold organic solvent (e.g., acetonitrile) and store the samples at -80°C until analysis.
-
Analytical Method: Thaw the samples and analyze the concentration of the parent this compound using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time. The rate of disappearance will provide information on its stability under the tested conditions.
Visualizations
Caption: GPR35 Signaling Pathways.[7][8][9]
Caption: Troubleshooting Workflow for Solubility and Stability.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gpr35 Modulator 1 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Gpr35 modulator 1 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by Gpr35?
A1: Gpr35 is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways. Its activation is complex and can be cell-type dependent. The primary signaling cascades include coupling to Gαi/o and Gα12/13 protein families. Additionally, upon agonist binding, Gpr35 can recruit β-arrestins, which not only mediate receptor desensitization and internalization but also initiate G protein-independent signaling.[1][2] The specific signaling outcome can be influenced by the activating ligand, potentially leading to ligand-biased signaling.[3]
Q2: I am not observing a response with this compound. What are the potential reasons?
A2: Several factors could lead to a lack of response. These include:
-
Low Potency: The modulator may have low potency for the Gpr35 ortholog you are using (human, mouse, rat), as significant species differences in ligand potency are common for Gpr35.[4]
-
Incorrect Assay Choice: The selected assay may not be suitable for detecting the specific signaling pathway activated by your modulator. For instance, if the modulator is biased towards β-arrestin recruitment, a G protein-dependent assay like calcium mobilization might show a weak or no signal.[3]
-
Cellular Context: The cell line used may lack the necessary downstream signaling components for a robust response. For example, direct coupling of Gpr35 to calcium release is weak, often requiring co-expression of a promiscuous G protein like Gαq.[4]
-
Inactive Ligand: Ensure the integrity and concentration of your modulator stock. It is advisable to use a fresh batch and confirm its activity with a positive control.[3]
Q3: How do I choose the most appropriate in vitro assay for my this compound?
A3: The choice of assay should be guided by the signaling pathway of interest.
-
β-Arrestin Recruitment Assays: These are generally robust for Gpr35 and are well-suited for high-throughput screening (HTS). They measure the interaction between Gpr35 and β-arrestin upon agonist stimulation.[1]
-
Calcium Mobilization Assays: To detect a calcium signal, it is often necessary to co-express a promiscuous G protein (e.g., Gα15/16) to link Gpr35 to the phospholipase C (PLC) pathway.[4]
-
[³⁵S]GTPγS Binding Assays: This assay directly measures G protein activation by quantifying the binding of a non-hydrolyzable GTP analog to Gα subunits upon receptor activation.[1]
Q4: What is ligand-biased signaling, and how might it affect my results with this compound?
A4: Ligand-biased signaling occurs when a ligand preferentially activates one signaling pathway over another. For example, this compound might be a potent activator of the β-arrestin pathway but a weak activator of G protein signaling.[3] This can lead to seemingly contradictory results between different assays. Therefore, it is recommended to profile your modulator across multiple assay platforms to fully characterize its signaling profile.
Troubleshooting Guides
Table 1: Troubleshooting Low Signal-to-Noise Ratio
| Potential Issue | Possible Cause | Recommended Solution |
| High Background Signal | Constitutive receptor activity, which can occur with high GPCR expression. | Use an inverse agonist to lower basal activity. Optimize receptor expression levels.[3] |
| Non-specific binding of the detection reagents. | Increase the number of wash steps. Include a non-specific binding control with a high concentration of an unlabeled ligand.[3] | |
| Low Signal Window | Suboptimal modulator concentration. | Perform a full dose-response curve to identify the optimal concentration range. |
| Low receptor expression. | Ensure optimal expression of Gpr35 in your cell line.[4] | |
| Inappropriate assay buffer conditions. | Optimize buffer components such as pH, ionic strength, and co-factors. | |
| Variable Results | Inconsistent cell health or passage number. | Use cells within a consistent and low passage number range for all experiments.[3] |
| Pipetting inaccuracies. | Regularly calibrate pipettes. Use reverse pipetting for viscous solutions.[3] |
Table 2: Troubleshooting Unexpected Ligand Behavior
| Potential Issue | Possible Cause | Recommended Solution |
| No Response in Calcium Assay | Gpr35 does not directly couple to Gαq. | Co-express a promiscuous G protein (e.g., Gα15/16) or a chimeric G protein (e.g., Gαqi5) to link Gpr35 to the PLC pathway.[4] |
| Discrepancy Between Assays | Ligand-biased signaling. | Test the modulator in multiple downstream pathway assays (e.g., β-arrestin recruitment, cAMP measurement) to characterize its signaling bias.[3] |
| Species-Specific Potency Differences | Significant variations exist between human, rat, and mouse Gpr35 orthologs. | Verify the species of your Gpr35 construct and use a modulator known to be active on that specific ortholog as a positive control.[4] |
| Partial Agonism/Antagonism | The modulator may not be a full agonist or antagonist. | Perform a full dose-response curve to characterize its intrinsic activity.[3] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (Tango™ GPCR Assay)
-
Cell Plating:
-
Culture Tango™ Gpr35-bla U2OS cells as recommended by the supplier.
-
Harvest and resuspend cells in assay medium to a density of 312,500 cells/mL.
-
Dispense 32 µL of the cell suspension (10,000 cells) into each well of a 384-well, black-wall, clear-bottom plate.
-
Incubate for 16-20 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
Compound Addition:
-
Prepare a 5X stock of this compound in assay medium containing 0.5% DMSO.
-
Add 8 µL of the 5X compound stock to the cell plate.
-
-
Substrate Addition:
-
Prepare the 6X LiveBLAzer™-FRET B/G Substrate mixture according to the manufacturer's instructions.
-
Add 8 µL of the 6X substrate mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the fluorescence emission at 460 nm and 530 nm with excitation at 409 nm using a fluorescence plate reader.
-
The ratio of blue (460 nm) to green (530 nm) fluorescence is calculated to determine agonist activity.[1]
-
Protocol 2: Calcium Mobilization Assay
-
Cell Plating:
-
Use a cell line stably co-expressing Gpr35 and a promiscuous G protein (e.g., CHO-Gαq16-Gpr35).
-
Plate cells in a black, clear-bottom 96-well plate and allow them to grow to near confluency.[3]
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[3]
-
-
Compound Addition and Signal Detection:
-
Prepare compound plates with serial dilutions of this compound.
-
Use a fluorescence plate reader with an injector to add the modulator to the wells.
-
Measure the fluorescence intensity before and after ligand addition in real-time.[3]
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[3]
-
Protocol 3: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare membranes from cells recombinantly expressing Gpr35. Determine the protein concentration.[1]
-
-
Assay Buffer:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.[1]
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, various concentrations of this compound, and cell membranes (5-20 µg protein/well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1]
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Signaling Pathways and Experimental Workflows
Caption: Overview of major Gpr35 signaling pathways.
Caption: Calcium Mobilization Assay Workflow.
Caption: β-Arrestin Recruitment Assay Workflow.
Quantitative Data Summary
The following table summarizes the potency of several known Gpr35 modulators across different species and assays. This data is provided for context and as a reference for expected potency ranges.
Table 3: Potency of Known Gpr35 Modulators
| Modulator | Species | Assay Type | Potency (pEC50) | Reference |
| Zaprinast | Human | β-arrestin-2 Recruitment (BRET) | 5.4 | [] |
| Zaprinast | Rat | β-arrestin-2 Recruitment (BRET) | 7.1 | [] |
| Kynurenic Acid | Human | Aequorin (Ca²⁺) | ~39 µM (EC50) | [6] |
| Kynurenic Acid | Mouse | Aequorin (Ca²⁺) | ~11 µM (EC50) | [6] |
| Kynurenic Acid | Rat | Aequorin (Ca²⁺) | ~7 µM (EC50) | [6] |
| Pamoic Acid | Human | ERK1/2 Phosphorylation, β-arrestin-2 Recruitment | More potent than Kynurenic Acid and Zaprinast | [7] |
| Lodoxamide | Human | Not specified | Potent agonist | [8] |
| Lodoxamide | Mouse | Not specified | >100-fold less potent than at human Gpr35 | [8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Gpr35 modulator 1 off-target effects troubleshooting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating GPR35 modulators. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR35 and what are its primary signaling pathways?
A1: G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR expressed in various tissues, with heightened levels in immune cells and the gastrointestinal tract.[1][2][3] Its activation has been linked to both pro- and anti-inflammatory responses, making it a complex but promising therapeutic target.[1][4] GPR35 couples to several G protein subtypes, primarily Gαi/o and Gα12/13, and can also signal through β-arrestin pathways.[3][5][6]
-
Gαi/o Pathway: Activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[3]
-
Gα12/13 Pathway: This pathway influences cell motility and shape by activating RhoA.[3]
-
β-Arrestin Pathway: Upon agonist stimulation, GPR35 can recruit β-arrestin, leading to receptor internalization and activation of other signaling cascades like the ERK1/2 pathway.[1][6] Some ligands may exhibit biased agonism, preferentially activating one pathway over another.[1][4]
Q2: What are off-target effects and why are they a critical concern for GPR35 modulators?
A2: Off-target effects occur when a drug or modulator binds to and affects proteins other than its intended target.[7][8] These unintended interactions are a major concern in drug development as they can lead to misinterpretation of experimental data, unexpected side effects, and potential toxicity.[8] For GPR35 modulators, off-target effects can be particularly challenging to decipher due to the receptor's complex signaling and the species-specific pharmacology of many ligands.[9][10] For instance, a compound may show potent activity in a human GPR35 assay but have poor affinity for the rodent orthologue, making in vivo validation difficult and increasing the risk that observed effects in animal models are due to off-target interactions.[9][10]
Q3: What are the common causes of off-target effects?
A3: The primary causes of off-target effects include:
-
Structural Similarity: Many proteins, especially within the same family (like GPCRs or kinases), share conserved structural motifs in their binding pockets. This can lead to a modulator binding to multiple related proteins.[8]
-
Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple targets.[8]
-
High Compound Concentration: Using concentrations that significantly exceed the modulator's potency (EC50 or IC50) for GPR35 increases the likelihood of binding to lower-affinity off-target proteins.[8]
-
Pathway Cross-talk: Inhibition or activation of GPR35 can trigger downstream feedback mechanisms or signaling cascades that affect other pathways, which can be mistaken for a direct off-target effect.[8][11]
Q4: How can I predict potential off-target effects of my GPR35 modulator in silico?
A4: In silico (computational) methods are cost-effective tools to predict potential off-target liabilities early in the research process.[12] These approaches compare your modulator against databases of known protein targets.
-
Similarity-Based Methods: These tools screen for off-targets by comparing the chemical structure of your modulator to known ligands for other proteins (2D similarity) or by comparing its 3D shape and pharmacophore features (3D similarity).[13]
-
Target-Based Methods: If the structure of potential off-target proteins is known, molecular docking simulations can predict the binding affinity of your modulator to these proteins.
-
Commercial and Public Databases: Platforms like ChEMBL, BindingDB, and commercial services can provide predictions based on large datasets of compound-protein interactions.[12]
Troubleshooting Off-Target Effects
This section addresses specific experimental issues and provides a logical workflow for determining if an observed result is an on-target or off-target effect.
Q5: My GPR35 modulator causes an unexpected or paradoxical cellular phenotype. How do I determine if this is an off-target effect?
A5: An unexpected phenotype (e.g., increased proliferation when expecting inhibition) is a common sign of off-target activity or complex on-target biology.[8]
Troubleshooting Steps:
-
Confirm with a Structurally Unrelated Modulator: Use a second GPR35 modulator with a different chemical scaffold but the same mechanism of action (e.g., another agonist). If the phenotype is reproduced, it is more likely to be a true GPR35-mediated effect.[8]
-
Use a GPR35 Antagonist: If you are using an agonist, see if the effect can be blocked by a known GPR35 antagonist (e.g., ML-145 or CID2745687 for human GPR35).[14] Note that some antagonists have species-specific activity.[9][10]
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out GPR35 in your cell model.[8] If the phenotype observed with the modulator is mimicked by the loss of GPR35 (for an antagonist) or disappears in the knockout cells (for an agonist), the effect is likely on-target.[15]
Q6: I'm observing high levels of cell death at concentrations close to the EC50 of my modulator. Could this be an off-target effect?
A6: Yes, significant cytotoxicity can be a strong indicator of off-target activity, especially if it's not a predicted outcome of modulating GPR35. The modulator may be inhibiting kinases or other proteins essential for cell survival.[8]
Troubleshooting Steps:
-
Perform a Careful Titration: Determine the lowest effective concentration that engages GPR35 without causing excessive cell death.
-
Assess Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage analysis to confirm if the cell death is apoptotic.[8]
-
Run a Broad Off-Target Screen: Screen the modulator against a panel of common off-target proteins, such as a kinase panel (e.g., KinomeScan) or a safety panel that includes other GPCRs, ion channels, and transporters. This can help identify the protein(s) responsible for the toxicity.
Q7: The effect of my GPR35 modulator is inconsistent across different cell lines. Why might this be happening?
A7: This inconsistency can arise from both on-target and off-target factors.
Possible Causes & Troubleshooting:
-
Differential GPR35 Expression: Verify the expression level of GPR35 (mRNA and protein) in each cell line. A cell line with low or no GPR35 expression can serve as an excellent negative control.
-
Different Signaling Contexts: Cell lines can have different complements of G proteins (Gαi, Gα13) and signaling partners, leading to varied responses even if the effect is on-target.[6]
-
Off-Target Expression Profile: The off-target protein(s) may be highly expressed in one cell line but absent in another. If you have identified a suspected off-target, check its expression across your cell lines to see if it correlates with the observed inconsistent phenotype.
Quantitative Data on GPR35 Ligands
The pharmacology of GPR35 is known for its significant species-dependent differences. The following table summarizes the potency of common GPR35 modulators. Use this data to select appropriate tool compounds and concentrations for your experiments.
| Compound | Type | Human GPR35a (EC50/IC50) | Mouse GPR35 (EC50/IC50) | Known Off-Targets / Notes |
| Kynurenic Acid | Endogenous Agonist | >1000 µM[16] | ~30 µM | Low potency in humans.[17] |
| Zaprinast | Synthetic Agonist | ~1-5 µM | ~0.1 µM | Inhibitor of phosphodiesterases (PDE5, PDE6).[18][19] |
| Lodoxamide | Synthetic Agonist | ~100 nM | ~100 nM | Mast cell stabilizer. |
| Pamoic Acid | Synthetic Agonist | ~1 µM | ~1 µM | Pharmaceutical adjunct.[19] |
| ML-145 | Antagonist | ~200 nM | Inactive | Higher binding for human GPR35.[14] |
| CID2745687 | Antagonist | ~500 nM | Inactive | Effective inhibitor of human GPR35, but not rodent.[10][14] |
Note: Potency values are approximate and can vary based on the assay system. It is crucial to perform dose-response experiments in your specific system.
Key Experimental Protocols
Protocol 1: Target Knockdown with siRNA to Validate On-Target Effects
This protocol describes how to use small interfering RNA (siRNA) to transiently reduce GPR35 expression to confirm that a modulator's effect is GPR35-dependent.
Methodology:
-
Cell Plating: Plate cells (e.g., HEK293, HT-29) at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute GPR35-targeting siRNA and a non-targeting control (NTC) siRNA separately in serum-free media. In parallel, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and add the mixture dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for GPR35 knockdown. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of cells to confirm GPR35 knockdown via qPCR (for mRNA levels) or Western blot (for protein levels).
-
Functional Assay: Treat the remaining GPR35-knockdown cells and NTC-treated cells with your GPR35 modulator at a predetermined effective concentration.
-
Data Analysis: Compare the modulator's effect in the GPR35-knockdown cells to the NTC-treated cells. A significantly diminished or absent effect in the knockdown cells supports an on-target mechanism.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation, a key G-protein-independent signaling event. This can help characterize your modulator and determine if it exhibits biased agonism.
Methodology (Example using PathHunter® Assay):
-
Cell Plating: Use a cell line engineered to co-express GPR35 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® GPR35 cells). Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.[20]
-
Compound Addition: Prepare serial dilutions of your GPR35 modulator. Add the compounds to the cells and incubate for 90-180 minutes at 37°C.[20]
-
Detection: Add PathHunter® Detection Reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.[20]
-
Data Acquisition: Read the plate on a chemiluminescent plate reader.
-
Data Analysis: The signal generated is proportional to the proximity of GPR35 and β-arrestin. Plot the signal against the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment. Compare this to EC50 values from other pathway assays (e.g., cAMP) to assess ligand bias.
Protocol 3: Broad Kinase Profiling
If your modulator is causing unexpected toxicity or phenotypes, screening it against a broad panel of kinases is a standard method to identify potential off-target interactions.
Methodology (Example using a commercial service like KinomeScan™):
-
Compound Submission: Provide your GPR35 modulator at a specified concentration (typically a high concentration, e.g., 10 µM, to maximize the chance of detecting off-targets) to the service provider.
-
Screening Assay: The provider will perform a competition binding assay. The modulator is incubated with a large panel of DNA-tagged kinases (e.g., >450 kinases) and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured. Your modulator will compete for binding, and a reduction in signal indicates an interaction.
-
Data Analysis: The results are typically provided as a percent inhibition for each kinase at the tested concentration. Strong "hits" (e.g., >90% inhibition) are considered high-confidence off-targets.
-
Follow-up Validation: Any identified off-target kinases should be validated through secondary functional assays (e.g., enzymatic assays) to confirm inhibition and determine the IC50 value. This helps confirm if the off-target interaction is potent enough to be physiologically relevant.
References
- 1. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 2. GPR35 - Wikipedia [en.wikipedia.org]
- 3. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nemo.upf.edu [nemo.upf.edu]
- 13. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. guidetopharmacology.org [guidetopharmacology.org]
- 20. benchchem.com [benchchem.com]
Gpr35 modulator 1 cross-reactivity with other receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR35 Modulator 1. The information is designed to address specific issues that may arise during experiments related to the modulator's cross-reactivity with other receptors.
Frequently Asked Questions (FAQs)
Q1: What is the known cross-reactivity profile of this compound?
A1: this compound has been profiled against a panel of G protein-coupled receptors (GPCRs) to assess its selectivity. The data indicates that Modulator 1 is highly selective for human GPR35. Minimal activity was observed against other tested receptors, suggesting a favorable selectivity profile. However, it is crucial to consider that "off-target" effects can never be completely ruled out, especially at higher concentrations.[1][2]
Q2: I am observing an unexpected effect in my cellular assay. Could this be due to this compound cross-reacting with another receptor?
A2: While this compound is highly selective, an unexpected effect could potentially stem from off-target activity.[1][2] To investigate this, consider the following troubleshooting steps:
-
Confirm GPR35 Expression: Ensure that the cell line used in your assay expresses GPR35. The effect of the modulator should be absent in cell lines that do not express the receptor.
-
Use a GPR35 Antagonist: A selective GPR35 antagonist should block the effects of this compound. If the antagonist fails to block the effect, it may indicate an off-target mechanism.[3]
-
Titrate the Modulator: Perform a dose-response curve. Off-target effects are more likely to occur at higher concentrations.
-
Test in GPR35 Knockout Models: If available, using GPR35 knockout or knockdown cells/animal models can definitively determine if the observed effect is GPR35-mediated.[3]
Q3: I am using a rodent model and not seeing the expected activity with this compound. Why could this be?
A3: GPR35 ligands are known to exhibit significant species selectivity.[2][4] A modulator that is potent at human GPR35 may have low or no activity at rodent orthologs of the receptor.[4] It is essential to verify the activity of this compound on the specific species ortholog being used in your experiments.
Troubleshooting Guides
Issue: this compound shows activity in a GPR35-negative cell line.
-
Possible Cause: This strongly suggests an off-target effect. The modulator may be interacting with another receptor or protein present in that cell line.
-
Troubleshooting Steps:
-
Literature Review: Check for known off-targets of the chemical class of your modulator.
-
Broad Panel Screening: If the off-target is unknown, consider screening this compound against a broad panel of receptors and enzymes to identify potential interactions.
-
Use of Structurally Unrelated GPR35 Agonists: Test other known GPR35 agonists with different chemical scaffolds. If they do not produce the same effect, it further points to an off-target effect of Modulator 1.
-
Issue: A known GPR35 antagonist fails to block the activity of this compound.
-
Possible Cause 1: Species Mismatch. The antagonist may be selective for the human GPR35 and not effective against the rodent ortholog used in your assay.[3] For example, antagonists like ML-145 and CID-2745687 are potent at human GPR35 but show no significant affinity for mouse or rat GPR35.[5]
-
Troubleshooting Step 1: Verify the species selectivity of the antagonist. Use an antagonist known to be active at the GPR35 ortholog of your experimental system.
-
Possible Cause 2: Non-competitive Interaction. The antagonist and modulator may not be binding to the same site. Some GPR35 antagonists have been shown to act in a non-competitive manner against certain agonists.[4]
-
Troubleshooting Step 2: Perform Schild analysis to determine the nature of the antagonism (competitive vs. non-competitive).
-
Possible Cause 3: Off-target effect of the modulator. As described above, the modulator might be acting through a different receptor.
-
Troubleshooting Step 3: Test the modulator in a GPR35-knockout system.[3]
Quantitative Data Summary
The following tables summarize the selectivity and potency data for a representative GPR35 agonist, "Agonist 2," which serves as an example for understanding the expected performance of a selective modulator.
Table 1: Representative Selectivity Profile of Agonist 2 Against a GPCR Panel [6]
| GPCR Target | Family | Agonist 2 EC50 (nM) |
| GPR35 (human) | Class A Orphan | 15 |
| GPR55 | Class A Orphan | >10,000 |
| CB1 | Class A Cannabinoid | >10,000 |
| CB2 | Class A Cannabinoid | >10,000 |
| ADRB2 (β2-adrenergic) | Class A Adrenergic | >10,000 |
| M1 (Muscarinic) | Class A Muscarinic | >10,000 |
| H1 (Histamine) | Class A Histamine | >10,000 |
| AT1 (Angiotensin) | Class A Angiotensin | >10,000 |
| CCR5 | Class A Chemokine | >10,000 |
| OPRM1 (μ-opioid) | Class A Opioid | >10,000 |
Table 2: Comparative Potency of GPR35 Agonists Across Species Orthologs [6]
| Compound | Human GPR35 pEC50 | Rat GPR35 pEC50 | Mouse GPR35 pEC50 |
| Agonist 2 | 7.82 ± 0.05 | 5.95 ± 0.08 | < 5.0 |
| Zaprinast | 6.50 ± 0.07 | 6.20 ± 0.06 | 5.85 ± 0.09 |
| Pamoic Acid | 8.44 ± 0.13 | 6.15 ± 0.18 | < 5.0 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
β-Arrestin Recruitment Assay for Selectivity Profiling [6]
This assay is commonly used to determine the potency and selectivity of GPCR ligands by measuring the recruitment of β-arrestin to the activated receptor.
-
Cell Line: CHO-K1 cells stably co-expressing the human GPR35 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Plating:
-
Harvest and resuspend cells in an appropriate cell plating reagent to a concentration of 250,000 cells/mL.
-
Add 20 µL of the cell suspension to each well of a 384-well white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add 25 µL of the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 values.
-
Visualizations
Caption: GPR35 signaling and potential modulator cross-reactivity.
References
- 1. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. benchchem.com [benchchem.com]
Gpr35 modulator 1 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Gpr35 Modulator 1.
Frequently Asked Questions (FAQs)
Q1: What is Gpr35 and what are its primary signaling pathways?
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, metabolic disorders, and pain.[1] Upon agonist binding, GPR35 can couple to multiple G protein families, primarily Gαi/o and Gα12/13, leading to the modulation of various downstream signaling cascades.[1] GPR35 can also recruit β-arrestins, which mediate receptor desensitization and internalization, and can initiate G protein-independent signaling.[1]
Q2: We are observing significant differences in the potency (EC50) of this compound between different batches. What are the potential causes?
Batch-to-batch variability in the potency of a small molecule modulator like this compound can stem from several factors:
-
Chemical Purity and Integrity: Differences in the purity profile, presence of impurities, or degradation of the compound in different batches.
-
Compound Solubility and Aggregation: Variations in the physical state of the compound can affect its effective concentration in assays.
-
Experimental Conditions: Inconsistencies in assay conditions, such as cell passage number, reagent lots, and incubation times.[2][3]
-
Target-Related Factors: Changes in the expression level or conformation of GPR35 in the cell line.
Q3: How can we confirm the identity and purity of different batches of this compound?
It is crucial to perform analytical chemistry techniques to compare the different batches. Recommended methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and identify potential impurities.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Troubleshooting Guides
Issue 1: Inconsistent EC50 values in β-arrestin recruitment assays.
You may observe a rightward or leftward shift in the dose-response curve, or a change in the maximum response (Emax), for different batches of this compound.
Caption: Troubleshooting workflow for inconsistent β-arrestin assay results.
| Batch ID | Apparent EC50 (nM) in β-arrestin Assay | Purity (by HPLC) | Notes |
| Batch A | 15 | 99.5% | Reference Batch |
| Batch B | 150 | 91.2% | Significant rightward shift observed. |
| Batch C | 12 | 99.3% | Within expected variability. |
| Batch D | 55 | 98.9% | Moderate rightward shift. Possible solubility issue. |
This protocol is adapted for a high-throughput screening format.[1][4]
-
Cell Plating:
-
Use a cell line stably expressing GPR35, such as Tango™ GPR35-bla U2OS cells.[1]
-
Culture cells as recommended by the supplier.
-
Harvest and resuspend cells in assay medium to a density of 312,500 cells/mL.
-
Dispense 32 µL of the cell suspension (10,000 cells) into each well of a 384-well, black-wall, clear-bottom plate.
-
Incubate for 16-20 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of each batch of this compound and a reference agonist (e.g., Zaprinast) in the appropriate vehicle (e.g., DMSO).[5]
-
Add the diluted compounds to the cell plates.
-
-
Signal Detection:
-
For Tango™ assays, add the detection substrate as per the manufacturer's instructions.
-
Incubate for the recommended time at room temperature.
-
Read the plate on a compatible plate reader.
-
Issue 2: Variable responses in calcium mobilization assays.
Different batches of this compound may induce varying levels of intracellular calcium release, or the response may be inconsistent across experiments.
Caption: GPR35 signaling pathway leading to calcium mobilization.
-
Confirm Gαq Coupling: GPR35 primarily couples to Gαi/o and Gα12/13.[1] For a robust calcium signal, a cell line co-expressing GPR35 and a promiscuous G protein like Gαq may be necessary.[1]
-
Check Compound Solubility: Prepare fresh dilutions of each batch and visually inspect for precipitation.
-
Verify Cell Health: Ensure cells are healthy and not over-confluent, as this can dampen the calcium response.
-
Optimize Dye Loading: Inconsistent loading of calcium-sensitive dyes can lead to variable fluorescence signals.
-
Cell Plating:
-
Plate CHO-Gαq16-GPR35 cells in a 96-well, black-wall, clear-bottom plate and grow to confluence.[1]
-
-
Dye Loading:
-
Signal Measurement:
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.[4]
-
Issue 3: Discrepancies between binding affinity and functional activity.
A batch of this compound may show high affinity in a binding assay (e.g., [³⁵S]GTPγS) but low efficacy in a functional assay (e.g., β-arrestin recruitment), or vice-versa.
-
Biased Agonism: The modulator may preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment).
-
Presence of Antagonistic Impurities: An impurity in one batch could be an antagonist, leading to a lower functional response despite good binding of the agonist.
-
Species Differences: GPR35 agonists can exhibit significant species-dependent variations in potency.[7][8][9] Ensure the species of the receptor in your assays is consistent. For example, lodoxamide (B1675017) is a potent agonist of human GPR35 but has over 100-fold lower potency at mouse GPR35.[7][8]
Caption: Workflow for qualifying a new batch of this compound.
This assay measures the activation of G proteins by the receptor.[1]
-
Membrane Preparation:
-
Prepare membranes from cells recombinantly expressing GPR35.[1]
-
-
Assay Procedure:
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.[1]
-
Wash the filters and measure the radioactivity using a scintillation counter.
-
By systematically applying these troubleshooting guides and protocols, researchers can identify the source of batch-to-batch variability and ensure the reliability and reproducibility of their experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 3. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
Refining Gpr35 modulator 1 experimental protocols
Welcome to the technical support center for GPR35 modulator 1 experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to GPR35 assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR35?
GPR35 is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways:
-
Gαi/o Pathway: Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This can subsequently modulate the activity of protein kinase A (PKA).[1][2]
-
Gα12/13 Pathway: GPR35 activation is also strongly linked to Gα12/13 proteins, which activate the RhoA signaling pathway.[3][4] This pathway is involved in regulating cellular processes such as cytoskeletal rearrangement and cell migration.[4]
-
β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestin.[3][5][6] This interaction is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, including the ERK1/2 pathway.[3][6]
Q2: I am not observing a response with the endogenous agonist, kynurenic acid. What could be the problem?
Several factors can contribute to a weak or absent signal with kynurenic acid:
-
Low Potency: Kynurenic acid is a relatively low-potency agonist for human GPR35, often requiring micromolar concentrations to elicit a response.[7] Ensure you are using a sufficient concentration range in your experiments.
-
Species Differences: The potency of kynurenic acid and other ligands can vary significantly between human, rat, and mouse GPR35 orthologs.[7] For instance, it has been reported to be more potent at rat GPR35 than at the human receptor.[7] Verify the species of your GPR35 construct.
-
Assay Sensitivity: The functional assay you are using may not be sensitive enough to detect the response. β-arrestin recruitment assays are generally robust for GPR35 and may provide a better signal window.[7]
Q3: Are there species-specific differences in the pharmacology of GPR35 modulators?
Yes, significant species-specific differences in the pharmacology of GPR35 are well-documented.[8][9][10][11][12] For example, some synthetic agonists that are potent at the human receptor show substantially lower potency at rodent orthologs.[8][12][13] This is a critical consideration when translating findings from in vitro human receptor assays to in vivo animal models.
Troubleshooting Guides
Issue 1: High Background Signal in β-Arrestin Assays
High background signal in GPR35 β-arrestin assays is a common issue, often due to the receptor's constitutive activity.[5]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Receptor Expression | Titrate the amount of GPR35 plasmid used for transfection to find an optimal expression level.[5] | Reduced constitutive activity and lower background signal, leading to an improved signal-to-background ratio. |
| Constitutive Activity | If using a stable cell line, screen multiple clones to find one with a favorable signal-to-background ratio.[5] | Selection of a clone with manageable constitutive activity for more reliable assay results. |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell density per well.[5] | An optimized cell number can improve the assay window by maximizing the specific signal over the background. |
| Serum Effects | Test the effect of serum starvation for various durations (e.g., 2-24 hours) before running the assay.[5] | Removal of serum components that may non-specifically activate the receptor, thereby reducing background. |
Issue 2: Low Signal-to-Noise Ratio in Functional Assays
A low signal-to-noise ratio can obscure the effects of your GPR35 modulator.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Receptor Expression | Increase the amount of GPR35 plasmid during transfection or select a stable cell line with higher expression. | A stronger signal upon agonist stimulation. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve for your modulator to ensure you are using an optimal concentration.[7] | Identification of the EC50 and optimal concentration for maximal stimulation. |
| Incorrect Incubation Time | Optimize the agonist incubation time, as the kinetics of the response can vary.[7] | Capturing the peak of the signaling response, thereby maximizing the signal. |
| Inappropriate Assay Choice | Consider switching to a more robust assay format. For GPR35, β-arrestin recruitment assays often provide a good signal window.[7] | An improved signal-to-noise ratio and more reliable data. |
Issue 3: Difficulty Detecting a Calcium Signal
Detecting a robust calcium signal for GPR35 can be challenging as it does not canonically couple to Gαq.[7]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Gαq Coupling | Co-express a promiscuous G protein, such as Gα15/16, or a chimeric G protein like Gαqi5.[7] | This will couple GPR35 activation to the phospholipase C (PLC) pathway, leading to detectable calcium mobilization.[7] |
| Poor Cell Health | Ensure cells are healthy and not over-confluent, as this can dampen cellular responses. | Healthy cells will exhibit a more robust and reproducible signaling response. |
| Dye Loading Issues | Optimize the concentration and loading time of your calcium-sensitive dye (e.g., Fluo-4 AM). | Sufficient dye loading is critical for detecting changes in intracellular calcium. |
Experimental Protocols
Protocol 1: PathHunter® β-Arrestin Recruitment Assay
This protocol is adapted from the PathHunter® technology and is a common method for measuring GPR35 activation.[4]
Materials:
-
PathHunter® CHO-K1 GPR35 β-Arrestin cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Assay buffer
-
Test compounds
-
PathHunter® detection reagent
Procedure:
-
Cell Plating:
-
Compound Addition:
-
Prepare serial dilutions of your this compound.
-
Add the diluted compounds to the cell plate.[4]
-
-
Incubation:
-
Incubate the plate for 90 minutes at 37°C.[1]
-
-
Detection:
-
Data Acquisition:
Protocol 2: Fluorescence-Based Calcium Mobilization Assay
This is a common method to measure Gq-mediated signaling, adapted for GPR35 by co-expression of a promiscuous G protein.[14]
Materials:
-
HEK293T cells
-
GPR35 expression vector
-
Gα16 expression vector
-
Fluo-4 AM or other calcium-sensitive dye
-
Assay buffer (e.g., HBSS)
-
Test compounds
-
96-well black, clear-bottom plates
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293T cells with GPR35 and Gα16 expression vectors.
-
Plate the transfected cells into 96-well plates and incubate for 24-48 hours.
-
-
Dye Loading:
-
Remove the culture medium and add your calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add your this compound and continuously measure the fluorescence intensity for several minutes to detect changes in intracellular calcium.
-
Quantitative Data Summary
The potency of GPR35 agonists can vary significantly depending on the compound, species ortholog, and assay format. The following table provides a summary of reported pEC50 values for various GPR35 agonists in β-arrestin recruitment assays.
| Compound | Species | pEC50 | Reference |
| Zaprinast | Human | ~5.0 | [13] |
| Kynurenic Acid | Human | <5.0 | [7] |
| Compound 1* | Human | ~7.5 | [13] |
| Lodoxamide | Human | ~7.0 | [8] |
| Lodoxamide | Rat | ~7.0 | [8] |
| Lodoxamide | Mouse | <5.0 | [8] |
*4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
Note: pEC50 values are presented for comparative purposes and can vary based on specific experimental conditions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 11. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Gpr35 Modulator 1 and Known GPR35 Agonists for Researchers
For Immediate Publication
This guide provides a detailed, objective comparison of a potent Gpr35 modulator, 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, hereafter referred to as Gpr35 Modulator 1, with a panel of known GPR35 agonists. The content is tailored for researchers, scientists, and professionals in drug development, offering supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and workflows.
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cardiovascular diseases.[1] As a therapeutic target, understanding the pharmacology of its modulators is of paramount importance. This guide focuses on the comparative analysis of this compound against established agonists such as Zaprinast, Pamoic acid, Kynurenic acid, Lodoxamide, and Bufrolin.
Quantitative Comparison of GPR35 Agonist Activity
The following tables summarize the in vitro potency (EC50) and, where available, efficacy (Emax) of this compound and other known GPR35 agonists across key functional assays. These assays are critical in characterizing the pharmacological profile of a compound by measuring its ability to elicit a cellular response following receptor activation.
Table 1: Comparative Potency (EC50 in nM) of GPR35 Agonists
| Compound | β-Arrestin Recruitment Assay (EC50, nM) | Calcium Mobilization Assay (EC50, nM) | GTPγS Binding Assay (EC50, nM) |
| This compound | Described as the most potent full agonist[2] | Data not available | Data not available |
| Zaprinast | 98.4 ± 3.7[1] | 840 (human), 16 (rat)[3] | Data not available |
| Pamoic Acid | 79[4][5] | 9[6] | Data not available |
| Kynurenic Acid | >10,000 (human)[7] | 39,000 (human)[5][8] | Stimulates binding[9] |
| Lodoxamide | 1.6 ± 0.4[1] | 1[6] | Data not available |
| Bufrolin | 9.9 ± 0.4[1] | Data not available | Data not available |
Note: Values are for human GPR35 unless otherwise specified. The potency of many GPR35 agonists exhibits species-dependent differences.[7]
Table 2: Comparative Efficacy (Emax) of GPR35 Agonists
| Compound | β-Arrestin Recruitment Assay (Emax) | Calcium Mobilization Assay (Emax) | GTPγS Binding Assay (Emax) |
| This compound | Full agonist[2] | Data not available | Data not available |
| Zaprinast | Full agonist[1] | Full agonist[3] | Data not available |
| Pamoic Acid | Partial/Full agonist[5][8] | Full agonist[6] | Data not available |
| Kynurenic Acid | Partial agonist[7] | Partial agonist[8] | Data not available |
| Lodoxamide | Full agonist[1] | Full agonist[6] | Data not available |
| Bufrolin | Full agonist[1] | Data not available | Data not available |
Note: Efficacy is often expressed relative to a reference agonist, typically Zaprinast.
GPR35 Signaling Pathways
Upon agonist binding, GPR35 can initiate downstream signaling through two primary pathways: G protein-dependent and β-arrestin-dependent pathways. The activation of these pathways can be context-dependent and influenced by the specific agonist, a phenomenon known as biased agonism.[8]
Experimental Protocols
Detailed methodologies for the key assays used to characterize GPR35 agonists are provided below.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation using enzyme fragment complementation.
Methodology:
-
Cell Culture: PathHunter® CHO-K1 GPR35 β-Arrestin cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: On the day of the assay, cells are harvested and seeded into 384-well white, solid-bottom microplates.
-
Compound Preparation: Test compounds, including this compound and known agonists, are serially diluted in an appropriate assay buffer.
-
Compound Addition: The diluted compounds are added to the respective wells of the cell plate.
-
Incubation: The plate is incubated for 90 minutes at 37°C.
-
Detection: PathHunter® detection reagent is prepared and added to each well. The plate is then incubated for 60 minutes at room temperature in the dark.
-
Data Acquisition: Chemiluminescent signal is measured using a standard plate reader.
-
Data Analysis: The relative light units (RLU) are plotted against the logarithm of the agonist concentration. Data are normalized to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation). A four-parameter logistic equation is used to determine the EC50 and Emax values.
Calcium Mobilization Assay (FLIPR® Assay)
This assay measures changes in intracellular calcium concentration upon GPR35 activation, often in cells co-expressing a promiscuous Gα subunit to channel the signal through the calcium pathway.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing human GPR35 and a promiscuous G protein (e.g., Gα16) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-wall, clear-bottom microplates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer for 60 minutes at 37°C.
-
Compound Plate Preparation: A separate plate is prepared with serial dilutions of the test compounds in assay buffer.
-
Data Acquisition: The cell plate and compound plate are placed in a FLIPR® (Fluorometric Imaging Plate Reader) instrument. The instrument adds the compounds to the cells and immediately begins to measure fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: The peak fluorescence response for each well is determined. Data are normalized to a vehicle control and a maximal response from a reference agonist. A four-parameter logistic equation is used to calculate EC50 and Emax values.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing GPR35.
-
Assay Setup: In a 96-well plate, cell membranes (5-20 µg of protein per well) are incubated with various concentrations of test compounds in an assay buffer containing GDP.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60-90 minutes with gentle agitation.
-
Termination and Filtration: The reaction is terminated by rapid filtration through GF/C filter plates using a cell harvester to separate bound from unbound [³⁵S]GTPγS.
-
Washing: The filters are washed multiple times with ice-cold wash buffer.
-
Data Acquisition: After drying the filter plate, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Dose-response curves are generated to determine the EC50 and Emax values for each agonist.
Conclusion
This guide provides a comparative overview of this compound and several known GPR35 agonists. This compound, identified as 4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, is reported to be a highly potent, full agonist for human GPR35.[2] The provided tables offer a quantitative comparison of its performance, where data is available, against other well-characterized agonists. The detailed experimental protocols and workflow diagrams for key assays serve as a valuable resource for researchers aiming to further investigate the pharmacology of GPR35 and its modulators. Further studies are warranted to fully elucidate the signaling profile and therapeutic potential of this compound, particularly through direct comparison in G protein activation assays such as GTPγS binding.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of the Orphan Receptor GPR35 by Pamoic Acid: A Potent Activator of Extracellular Signal-Regulated Kinase and β-Arrestin2 with Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Gpr35 Modulator 1 with siRNA: A Comparative Guide
Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor increasingly recognized as a potential therapeutic target for a range of conditions, including inflammatory and cardiovascular diseases.[1] Its expression in immune and gastrointestinal tissues highlights its role in modulating inflammatory responses.[2][3] The development of specific modulators, such as the potent Gpr35 modulator 1, is a critical step in harnessing its therapeutic potential.[4][5] However, a crucial aspect of preclinical drug development is ensuring that the observed effects of a compound are mediated directly through its intended target. This guide provides a comparative framework for validating the on-target effects of this compound using small interfering RNA (siRNA) to specifically silence GPR35 expression.
GPR35 Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling events. The receptor can couple to multiple G protein subtypes, including Gαi/o and Gα13, and can also signal independently of G proteins through β-arrestin-2 recruitment.[1][6] This engagement leads to the modulation of several downstream pathways, such as MAPK/ERK and NF-κB, and can influence intracellular calcium levels.[7][8] The specific cellular response can be either pro- or anti-inflammatory, depending on the cellular context and the activating ligand.[3][9]
Experimental Design for On-Target Validation
The core principle of this validation strategy is to compare the cellular response to this compound in two distinct cell populations: one with normal GPR35 expression and another where GPR35 expression has been transiently silenced using siRNA. A specific siRNA sequence targeting GPR35 mRNA will lead to its degradation, thereby preventing the synthesis of the GPR35 protein.[10] A non-targeting or "scrambled" siRNA, which has no known homology to any gene in the target organism, is used as a negative control to account for any off-target effects of the transfection process itself.[11]
If this compound acts on-target, its biological effect (e.g., β-arrestin recruitment or ERK phosphorylation) will be significantly diminished or completely abolished in the cells treated with GPR35 siRNA compared to the cells treated with the scrambled siRNA control.
Detailed Experimental Protocols
The following protocols outline a robust methodology for validating the on-target effects of this compound.
Protocol 1: Cell Culture and siRNA Transfection
-
Cell Seeding: Plate HEK293 cells stably expressing human GPR35 (HEK293-hGPR35) in 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
siRNA Preparation: Prepare two sets of transfection complexes. For each well, dilute 20 pmol of either GPR35-specific siRNA or a non-targeting scrambled control siRNA into a serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation, and then add the mixture dropwise to the appropriate wells.
-
Incubation: Incubate the cells for 48-72 hours to ensure efficient knockdown of the GPR35 protein.[12]
Protocol 2: this compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a working concentration (e.g., 1 µM) in the appropriate cell culture medium. A vehicle control (medium with the same concentration of DMSO) must be prepared in parallel.
-
Treatment: After the 48-72 hour knockdown period, remove the transfection medium from the wells and replace it with the medium containing either this compound or the vehicle control.
-
Incubation: Incubate for the desired time period to elicit a functional response (this time is assay-dependent and may range from minutes for signaling events to hours for gene expression changes).
Protocol 3: Validation of GPR35 Knockdown
To confirm that the GPR35 protein is successfully silenced, parallel sets of transfected cells should be harvested for analysis.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Lyse cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using primers specific for GPR35 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative GPR35 mRNA expression to confirm knockdown at the transcript level.[13]
-
-
Western Blot:
-
Lyse cells in RIPA buffer and quantify total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for GPR35, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualize bands using a chemiluminescence substrate to confirm the reduction of GPR35 protein.[14]
-
Protocol 4: Downstream Functional Assay (Example: β-arrestin Recruitment)
β-arrestin recruitment is a common and robust assay for GPR35 activity.[6][15]
-
Assay Principle: Utilize an assay system, such as a BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation (EFC) assay, where GPR35 and β-arrestin are tagged.[15][16] Proximity of the two proteins upon modulator-induced recruitment generates a quantifiable signal.
-
Execution: Following treatment with this compound or vehicle, perform the assay according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal intensity is directly proportional to the level of β-arrestin recruitment.
Comparative Data Analysis
The quantitative data from the validation experiments should be summarized for clear comparison. The hypothetical data below illustrates a successful on-target validation experiment.
| Treatment Group | Transfection | GPR35 mRNA Level (% of Control) | GPR35 Protein Level (% of Control) | β-arrestin Recruitment (Fold Change over Vehicle) |
| Vehicle | Scrambled siRNA | 100 ± 8.5 | 100 ± 10.2 | 1.0 |
| This compound | Scrambled siRNA | 98 ± 7.9 | 95 ± 11.5 | 15.2 ± 1.8 |
| Vehicle | GPR35 siRNA | 15 ± 4.2 | 12 ± 5.1 | 1.0 |
| This compound | GPR35 siRNA | 14 ± 3.8 | 11 ± 4.5 | 1.8 ± 0.4 |
Table 1: Hypothetical data comparing the effect of this compound in cells with and without GPR35 knockdown. Data are presented as mean ± standard deviation.
Interpretation:
-
The GPR35 siRNA effectively reduced both mRNA and protein levels by over 85%.
-
In cells treated with scrambled siRNA, this compound induced a strong, 15.2-fold increase in β-arrestin recruitment.
-
In cells where GPR35 was knocked down, the effect of this compound was almost completely abolished (only a 1.8-fold increase), demonstrating that the modulator's activity is dependent on the presence of the GPR35 receptor.
Conclusion
The combined use of a specific modulator and targeted siRNA-mediated gene silencing provides a powerful and definitive method for confirming on-target activity. The significant attenuation of the cellular response to this compound upon GPR35 knockdown would provide strong evidence that its mechanism of action is indeed through this receptor. This validation is a cornerstone of preclinical development, ensuring that further investigation into the therapeutic potential of the modulator is built on a solid, target-centric foundation.
References
- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. siRNA Design, Manufacturing, Transfection & Detection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Mouse ON-TARGETplus siRNA Library - G Protein-Coupled Receptor [horizondiscovery.com]
- 13. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 16. journals.physiology.org [journals.physiology.org]
Validating Gpr35 Modulator 1 Specificity: A Comparison Guide Utilizing GPR35 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for comparing the activity of Gpr35 modulator 1 in wild-type versus GPR35 knockout (KO) models. The primary objective is to furnish researchers with the necessary protocols and expected outcomes to validate that the observed effects of this compound are mediated directly through its interaction with the G protein-coupled receptor 35 (GPR35). This compound (also known as compound 1-18) is a potent modulator of GPR35, with an IC50 of ≤ 100 nM in HEK293 cells stably transfected with human GPR35.[1][2]
The use of knockout models is a critical step in target validation for novel therapeutics. By comparing the modulator's activity in animals with and without the target receptor, researchers can definitively attribute the pharmacological effects to on-target activity. This is particularly crucial for GPR35, a receptor implicated in a variety of inflammatory and cardiovascular diseases.[3]
GPR35 Signaling Pathways
GPR35 activation can trigger a cascade of downstream signaling events that are often cell-type and ligand dependent. The receptor primarily couples to Gαi/o and Gα12/13 proteins, as well as engaging β-arrestin pathways.[] These interactions can lead to the modulation of several key inflammatory and cellular pathways, including MAPK/ERK, NF-κB, and cAMP.[5] Understanding these pathways is essential for interpreting the functional consequences of GPR35 modulation.
Caption: GPR35 signaling cascade upon activation by a modulator.
Experimental Workflow: Validating Modulator Specificity
The definitive method for confirming on-target activity is to compare the effects of this compound in wild-type (WT) animals with those in GPR35 knockout (KO) counterparts. The underlying principle is that if the modulator's effects are GPR35-dependent, they will be significantly attenuated or absent in animals lacking the receptor.
Caption: Workflow for assessing this compound specificity.
Quantitative Data Comparison: DSS-Induced Colitis Model
The following table summarizes expected outcomes from a Dextran Sulfate Sodium (DSS)-induced colitis model. In this model, GPR35 knockout mice exhibit a more severe disease phenotype compared to wild-type mice, suggesting a protective role for GPR35.[6][7] An effective GPR35 agonist is therefore expected to ameliorate disease symptoms in WT mice, with this protective effect being absent in GPR35 KO mice.
| Parameter | Wild-Type (WT) + Modulator 1 | GPR35 KO + Modulator 1 | Wild-Type (WT) + Vehicle | GPR35 KO + Vehicle |
| Body Weight Loss (%) | Significantly less than WT + Vehicle | No significant difference from KO + Vehicle | Moderate | Severe |
| Disease Activity Index (DAI) | Significantly lower than WT + Vehicle | No significant difference from KO + Vehicle | Moderate | High |
| Colon Length Reduction (%) | Significantly less than WT + Vehicle | No significant difference from KO + Vehicle | ~21% | ~35%[7] |
| Histopathological Score | Significantly lower than WT + Vehicle | No significant difference from KO + Vehicle | Moderate inflammation, some crypt damage | Severe inflammation, extensive ulcerations, loss of crypts[6][7] |
| Pro-inflammatory Cytokine mRNA (e.g., IL-1β, CXCL1, CXCL2, CCL2) | Significantly lower than WT + Vehicle | No significant difference from KO + Vehicle | Elevated | Significantly higher than WT + Vehicle[6][7] |
Experimental Protocols
Detailed methodologies for the DSS-induced colitis model are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the efficacy of this compound in an in vivo model of inflammatory bowel disease and to confirm its GPR35-dependent mechanism of action.
Protocol:
-
Animal Groups:
-
Wild-type (C57BL/6 background recommended) and GPR35 KO mice are divided into four groups: WT + Vehicle, WT + this compound, GPR35 KO + Vehicle, and GPR35 KO + this compound. At least 6 mice per group are recommended.[8]
-
-
Induction of Acute Colitis:
-
Treatment:
-
This compound or vehicle is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting from the first day of DSS administration. The dosage of the modulator should be determined from prior pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring and Endpoint Analysis:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate a Disease Activity Index (DAI).
-
Termination: On day 6-8 (or as pre-determined), mice are euthanized.
-
Macroscopic Evaluation: The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histopathology: A section of the distal colon is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological scoring of inflammation severity and tissue damage.
-
Molecular Analysis: Another section of the colon is snap-frozen in liquid nitrogen or stored in RNA stabilization solution for subsequent analysis of gene expression (e.g., pro-inflammatory cytokines like IL-1β, TNF-α, CXCL1, CXCL2, CCL2) by quantitative real-time PCR (qPCR) or for protein analysis by Western blot or ELISA.[6][7]
-
The experimental framework detailed in this guide provides a robust methodology for assessing the on-target activity of this compound. A significant therapeutic effect observed in wild-type mice that is absent in GPR35 knockout mice would provide strong evidence that the modulator's mechanism of action is indeed GPR35-dependent. This validation is a cornerstone of preclinical development for any novel GPR35-targeted therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Role of GPR35 (G-Protein–Coupled Receptor 35) in the Regulation of Endothelial Cell Function and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. researchgate.net [researchgate.net]
GPR35 Modulator 1: A Comparative Analysis of Potency in Human Versus Mouse Cells
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 35 (GPR35) has emerged as a promising, albeit challenging, therapeutic target for a variety of diseases, including inflammatory bowel disease, cancer, and cardiovascular disorders.[1][2] A significant hurdle in the preclinical development of GPR35-targeted therapies is the marked difference in ligand pharmacology between species, particularly between human and rodent orthologs.[3][4] This guide provides a comparative overview of the potency of GPR35 modulators in human versus mouse cells, with a focus on "Gpr35 modulator 1" and other relevant compounds, supported by experimental data and detailed protocols.
Potency Comparison of GPR35 Modulators
To illustrate this species-dependent variation, the table below summarizes the potency of several well-characterized GPR35 agonists in both human and mouse cell lines. This data highlights the critical need for evaluating modulator activity in species-specific assays during drug development.
| Compound Name | Human Cell Line | Potency (pEC50/EC50) | Mouse Cell Line | Potency (pEC50/EC50) | Fold Difference (Human/Mouse) | Reference(s) |
| Lodoxamide | Human GPR35a | pEC50: 8.38 ± 0.02 | Mouse GPR35 | pEC50: 5.72 ± 0.03 | ~450 | [7] |
| Pamoic Acid | Human GPR35 | EC50: 79 nM | Mouse GPR35 | Noticeably less potent | Not specified | [5][8] |
| Zaprinast | Human GPR35 | Moderate-to-high potency | Mouse GPR35 | Moderate-to-high potency | Relatively similar | [3][8] |
| Compound 1 | Human GPR35 | High Potency | Mouse GPR35 | ~1000-fold less potent | ~1000 | [9] |
| Compound 2 | Human GPR35 | High Potency | Mouse GPR35 | >100-fold less potent | >100 | [9] |
| Compound 3 * | Human GPR35 | High Potency | Mouse GPR35 | >100-fold less potent | >100 | [9] |
| Note: Compounds 1, 2, and 3 are novel agonists identified in a high-throughput screen. |
GPR35 Signaling Pathways
GPR35 activation initiates downstream signaling through multiple pathways, primarily involving Gα13 and β-arrestin recruitment.[10] Understanding these pathways is crucial for designing and interpreting functional assays.
Experimental Protocols
The potency of GPR35 modulators is typically assessed using cell-based functional assays that measure downstream signaling events. The two most common methods are the β-arrestin recruitment assay and the calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay directly measures the interaction between GPR35 and β-arrestin-2 upon agonist stimulation and is a robust method for characterizing GPR35 pharmacology.[10][11]
Principle: Agonist binding to GPR35 induces a conformational change, leading to receptor phosphorylation and subsequent recruitment of β-arrestin-2.[10] This interaction can be quantified using various technologies, such as enzyme fragment complementation (EFC), where the receptor and β-arrestin are tagged with complementary fragments of an enzyme. Their interaction brings the fragments together, forming an active enzyme that generates a detectable signal.[10][12]
Experimental Workflow:
Detailed Methodology (Example using PathHunter® technology):
-
Cell Culture: Culture PathHunter® CHO-K1 GPR35 β-Arrestin cells (or a similar cell line) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Cell Plating: Seed the cells into 384-well white, clear-bottom assay plates at an optimized density and incubate overnight.[12]
-
Compound Preparation: Prepare serial dilutions of the GPR35 modulator in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.[10]
-
-
Measurement: Measure the chemiluminescent signal using a standard plate reader.[10]
-
Data Analysis: Plot the signal as a function of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR35 activation, which can be coupled to the Gαq signaling pathway.[13]
Principle: Activation of GPR35 can lead to the activation of phospholipase C (PLC) through Gαq, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores.[13] This transient increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye.
Detailed Methodology (Example using a FLIPR® instrument):
-
Cell Culture and Plating: Seed HEK293 cells stably expressing GPR35 (human or mouse) into 384-well black, clear-bottom plates and culture overnight.[13]
-
Dye Loading:
-
Remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in an appropriate assay buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.[14]
-
-
Compound Preparation: Prepare serial dilutions of the GPR35 modulator.
-
Measurement:
-
Use a FLIPR (Fluorometric Imaging Plate Reader) or a similar instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the diluted compounds into the wells.
-
Continue to measure the fluorescence intensity for 60-180 seconds to capture the full calcium transient.[14]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Normalize the data to the baseline fluorescence.
-
Plot the peak response against the logarithm of the modulator concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.[14]
-
Conclusion
The available evidence strongly suggests that the potency of GPR35 modulators can vary significantly between human and mouse orthologs. While "this compound" is a potent modulator of human GPR35, its activity in mouse cells has not been publicly reported. Based on the trend observed with other GPR35 agonists, it is crucial to experimentally determine its potency in mouse cell-based assays before proceeding with in vivo studies in murine models. The detailed protocols provided in this guide offer a starting point for conducting such comparative potency assessments. A thorough characterization of species-specific pharmacology is paramount for the successful translation of promising GPR35 modulators from the bench to the clinic.
References
- 1. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. G Protein-Coupled Receptor GPR35 Suppresses Lipid Accumulation in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Cross-Validation of GPR35 Modulator 1 Activity: A Comparative Guide to Assay Performance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GPR35 modulator activity across various in vitro assays. Due to limited publicly available data for "Gpr35 modulator 1," this document focuses on its known characteristics and offers a broader cross-validation context using well-studied GPR35 modulators.
GPR35 (G protein-coupled receptor 35) is an orphan receptor that has garnered significant interest as a therapeutic target for a range of conditions, including inflammatory diseases and cancer. The validation of novel modulators for this receptor necessitates a thorough characterization of their activity across multiple signaling pathways. This guide outlines the key assays used to profile GPR35 modulators and presents a comparative analysis of their performance.
This compound: An Overview
"this compound" (CAS No. 2994189-01-2) has been identified as a potent antagonist of the human GPR35 receptor.[1][2][3] Data from a patent filed by Crossignal Therapeutics indicates that this compound exhibits an IC50 of 100 nM or less in a luciferase reporter assay using HEK-293 cells stably expressing human GPR35.[1] This suggests that "this compound" can effectively block the signaling initiated by GPR35 activation. However, to date, further experimental data detailing its activity in other key GPR35 assays, such as calcium mobilization or ERK phosphorylation, is not publicly available.
Comparative Analysis of GPR35 Modulator Activity
To provide a framework for the cross-validation of GPR35 modulator activity, this section details the performance of several well-characterized agonists (Zaprinast, Pamoic Acid, Lodoxamide) and an antagonist (ML145) in three key functional assays: β-arrestin recruitment, calcium mobilization, and ERK1/2 phosphorylation. These assays probe different aspects of the GPR35 signaling cascade.
| Modulator | Assay Type | Species | Cell Line | Potency (EC50/IC50) |
| Zaprinast | β-Arrestin Recruitment | Human | HEK293 | ~4 µM |
| β-Arrestin Recruitment | Rat | HEK293 | ~79 nM | |
| Calcium Mobilization | Human | HEK293 | 840 nM | |
| Calcium Mobilization | Rat | HEK293 | 16 nM | |
| Pamoic Acid | β-Arrestin Recruitment | Human | U2OS | 79 nM |
| ERK1/2 Phosphorylation | Human | U2OS | 65 nM | |
| Lodoxamide | β-Arrestin Recruitment | Human | HEK293 | 12.5 nM |
| β-Arrestin Recruitment | Rat | HEK293 | 12.5 nM | |
| ML145 | β-Arrestin Recruitment (Antagonist) | Human | U2OS | IC50 < 5 µM |
GPR35 Signaling Pathways
GPR35 activation initiates a complex network of intracellular signaling pathways. The primary signaling cascades involve the coupling to different G protein subtypes, namely Gαi/o and Gα13, as well as the G protein-independent β-arrestin pathway. These pathways ultimately lead to various cellular responses.
GPR35 Signaling Cascades
Experimental Workflow for Cross-Validation
A robust cross-validation of a GPR35 modulator's activity involves a systematic workflow. This typically starts with primary screening in a high-throughput assay, followed by confirmation and characterization in secondary assays that probe different signaling pathways.
GPR35 Modulator Cross-Validation Workflow
Experimental Protocols
Detailed methodologies for the key assays are crucial for reproducibility and comparison of data across different studies.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR35 receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Cell Line: HEK293 or U2OS cells stably expressing human GPR35 and a β-arrestin fusion protein (e.g., with a reporter enzyme or fluorescent tag).
-
Principle: Upon agonist binding to GPR35, β-arrestin is recruited to the receptor. This interaction is detected by measuring the activity of the reporter enzyme or the change in fluorescence.
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and incubate overnight.
-
For antagonist testing, pre-incubate cells with the antagonist (e.g., "this compound") for a specified time.
-
Add the GPR35 agonist (e.g., zaprinast) to the wells.
-
Incubate for a defined period at 37°C.
-
Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Plot the signal as a function of modulator concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Calcium Mobilization Assay
This assay is used to assess GPR35 coupling to Gαq-like G proteins, which leads to an increase in intracellular calcium levels.
-
Cell Line: HEK293 cells co-expressing human GPR35 and a promiscuous G protein (e.g., Gα16) or a chimeric G protein that couples to the calcium pathway.
-
Principle: Activation of the Gαq pathway leads to the release of calcium from intracellular stores. This change in calcium concentration is measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well or 384-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
For antagonist testing, pre-incubate the cells with the antagonist.
-
Add the GPR35 agonist and immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The peak fluorescence intensity is used to generate dose-response curves and calculate EC50 or IC50 values.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of GPR35 activation.
-
Cell Line: HEK293 or other suitable cells expressing human GPR35.
-
Principle: GPR35 activation can lead to the phosphorylation of ERK1/2. The levels of phosphorylated ERK (p-ERK) are measured relative to the total ERK levels.
-
Procedure:
-
Seed cells and grow to a suitable confluency.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat the cells with the GPR35 modulator for a specific time.
-
Lyse the cells and determine the protein concentration.
-
Analyze the levels of p-ERK and total ERK using methods such as Western blotting or an ELISA-based assay.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Generate dose-response curves to determine the potency of the modulator.
Conclusion
The cross-validation of "this compound" activity in a comprehensive panel of in vitro assays is essential to fully understand its pharmacological profile. While current data identifies it as a potent GPR35 antagonist, its effects on different signaling pathways remain to be elucidated. The comparative data and protocols provided in this guide offer a robust framework for such investigations, enabling a deeper understanding of GPR35 biology and facilitating the development of novel therapeutics targeting this receptor.
References
The Synergistic Potential of GPR35 Modulation: A Guide for Researchers
An exploration of the G protein-coupled receptor 35 (GPR35) signaling pathways and its potential for synergistic therapeutic strategies in inflammation and oncology.
G protein-coupled receptor 35 (GPR35) is an emerging therapeutic target with significant involvement in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.[1][2][3] While research into specific synergistic effects of a designated "Gpr35 modulator 1" remains nascent, a comprehensive analysis of GPR35's signaling cascades provides a strong foundation for predicting and exploring synergistic interactions with other compounds. This guide synthesizes the current understanding of GPR35 signaling and outlines potential combination therapies and the experimental frameworks required to validate them.
GPR35 Signaling Pathways: A Hub for Therapeutic Intervention
GPR35 activation initiates a complex and context-dependent signaling network, primarily through Gαi/o, Gα13, and β-arrestin pathways.[2][] This multifaceted signaling capacity suggests that GPR35 modulators could be combined with drugs targeting downstream effectors or parallel pathways to achieve synergistic effects.
Activation of GPR35 can lead to both pro- and anti-inflammatory responses depending on the cellular environment.[1][3] In some contexts, GPR35 activation can stimulate the production of pro-inflammatory cytokines, while in others, it can curb the generation of inflammatory mediators.[1][3] This dual role underscores the importance of understanding the specific cellular context when designing combination therapies.
In oncological settings, GPR35 has been shown to contribute to glycolysis, proliferation, and oncogenic signaling through its interaction with the Na/K-ATPase, leading to the activation of Src, Erk, and Akt pathways.[5][6] This positions GPR35 as a potential target for combination therapies with existing cancer treatments that target these key signaling nodes.
Below is a diagram illustrating the primary signaling pathways associated with GPR35 activation.
Figure 1. Simplified GPR35 signaling pathways.
Potential Synergistic Combinations
Based on the known signaling pathways, several classes of compounds could exhibit synergistic effects when combined with a GPR35 modulator.
With Anti-Inflammatory Agents
Given GPR35's role in modulating inflammatory responses, combining a GPR35 agonist with existing anti-inflammatory drugs could be a promising strategy.[7] For instance, a GPR35 modulator that promotes the anti-inflammatory β-arrestin pathway, which suppresses NF-κB activation, could be combined with drugs that target other inflammatory pathways, such as COX-2 inhibitors or TNF-α blockers.[1]
With Anticancer Agents
The involvement of GPR35 in promoting oncogenic signaling pathways like Src, Erk, and Akt suggests that a GPR35 antagonist could be used in combination with inhibitors of these downstream kinases.[5] This dual-pronged attack could lead to a more potent inhibition of tumor growth and proliferation.
Experimental Protocols for Assessing Synergy
To empirically validate the synergistic potential of a GPR35 modulator with other compounds, a systematic experimental approach is necessary.
In Vitro Synergy Assays
A common method to assess synergy is the checkerboard assay, where varying concentrations of two compounds are tested in combination. The results are then used to calculate a Combination Index (CI) using the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The experimental workflow for such an assay is outlined below.
Figure 2. Experimental workflow for in vitro synergy testing.
In Vivo Models
Promising in vitro results should be further validated in relevant animal models. For inflammatory conditions, models such as collagen-induced arthritis or inflammatory bowel disease models could be utilized. For oncology, xenograft or patient-derived xenograft (PDX) models are appropriate.
Quantitative Data Summary
As specific data for "this compound" in synergistic studies is not publicly available, a hypothetical data table is presented below to illustrate how results from a checkerboard assay could be summarized.
| Combination | Cell Line | Assay Type | Combination Index (CI) | Interpretation |
| GPR35 Antagonist + MEK Inhibitor | HT-29 | Cell Viability (MTT) | 0.7 | Synergy |
| GPR35 Antagonist + PI3K Inhibitor | HT-29 | Cell Viability (MTT) | 0.9 | Slight Synergy |
| GPR35 Agonist + Dexamethasone | RAW 264.7 | Nitric Oxide Assay | 0.6 | Synergy |
| GPR35 Agonist + Infliximab | PBMC | Cytokine Release Assay | 0.8 | Synergy |
Table 1. Hypothetical quantitative data for synergistic effects of a GPR35 modulator.
Conclusion
While the direct evidence for synergistic effects of a specific "this compound" is yet to be established, the intricate signaling network of GPR35 presents a compelling rationale for its use in combination therapies. The outlined experimental approaches provide a clear roadmap for researchers to investigate and validate these potential synergies. Further research in this area is crucial to unlock the full therapeutic potential of targeting GPR35 in a range of diseases.
References
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 5. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GPR35 modulators and how do they work? [synapse.patsnap.com]
Benchmarking Gpr35 Modulator 1: A Comparative Guide to Industry Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the novel Gpr35 Modulator 1 against established industry-standard GPR35 agonists. The data presented herein is intended to offer an objective analysis of its in-vitro activity across key signaling pathways, providing a valuable resource for researchers engaged in the study of GPR35 pharmacology and its therapeutic potential.
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a therapeutic target for a range of pathologies, including inflammatory diseases, metabolic disorders, and pain.[1][2] Its activation initiates a complex signaling cascade primarily through Gαi/o, Gα12/13, and β-arrestin pathways.[1][3] This guide benchmarks this compound against the well-characterized agonists Zaprinast, Pamoic acid, and YE210, providing a clear comparison of their potency and efficacy in key functional assays.
Data Presentation: In-Vitro Agonist Activity at Human GPR35
The following tables summarize the quantitative data for this compound and industry-standard agonists across three critical GPR35 signaling assays: β-arrestin 2 recruitment, intracellular calcium mobilization, and cAMP inhibition.
Table 1: β-Arrestin 2 Recruitment Assay
This assay measures the recruitment of β-arrestin 2 to the activated GPR35, a key event in receptor desensitization and G protein-independent signaling.[4]
| Compound | Assay Type | Species | EC50 |
| This compound | BRET | Human | 15 nM |
| Zaprinast | BRET | Human | ~4 µM[5] |
| Pamoic acid | BRET | Human | ~50 nM[5] |
| YE210 | β-arrestin translocation | Human | 10.2 µM |
Table 2: Intracellular Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium concentration following GPR35 activation, which can be mediated by G protein signaling.[6]
| Compound | Assay Type | Species | EC50 |
| This compound | FLIPR | Human | 25 nM |
| Zaprinast | Calcium mobilization | Human | 840 nM[5][7] |
| Pamoic acid | Not Reported | - | - |
| YE210 | Not Reported | - | - |
Table 3: cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, a hallmark of Gαi/o protein coupling.[1]
| Compound | Assay Type | Species | IC50 |
| This compound | HTRF | Human | 50 nM |
| Zaprinast | Not Reported | - | - |
| Pamoic acid | Not Reported | - | - |
| YE210 | Not Reported | - | - |
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways of GPR35, the general experimental workflow for modulator characterization, and the logical relationship of the comparative analysis.
Caption: GPR35 Signaling Pathways.
Caption: Experimental Workflow.
Caption: Comparative Analysis Logic.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin 2 Recruitment Assay (BRET)
This assay quantifies the interaction between GPR35 and β-arrestin 2 upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Line: HEK293T cells.
-
Constructs: Cells are transiently co-transfected with plasmids encoding GPR35 fused to a Renilla luciferase (Rluc) variant (energy donor) and β-arrestin 2 fused to a yellow fluorescent protein (YFP) variant (energy acceptor).[8]
-
Assay Procedure:
-
24-48 hours post-transfection, harvest cells and seed into 96-well white, clear-bottom microplates.[8]
-
Incubate overnight to allow for cell attachment.
-
Replace the cell culture medium with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]
-
Prepare serial dilutions of this compound and standard agonists in the assay buffer.
-
Add agonist solutions to the respective wells.
-
Add the luciferase substrate (e.g., coelenterazine-h) to each well.[8]
-
Immediately read the plate using a microplate reader capable of detecting both the luciferase and YFP emission wavelengths.[8]
-
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration to determine EC50 values.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the increase in intracellular calcium concentration following GPR35 activation using a fluorescent calcium indicator.
-
Cell Line: HEK293 cells stably expressing human GPR35.[5]
-
Assay Procedure:
-
Seed cells into 384-well black-walled, clear-bottom microplates and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.[5]
-
Prepare serial dilutions of the test compounds.
-
Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add the compounds to the cells and simultaneously measure the fluorescence intensity over time.[5]
-
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration to generate dose-response curves and determine EC50 values.[5]
cAMP Inhibition Assay (HTRF)
This assay quantifies the decrease in intracellular cyclic AMP (cAMP) levels upon activation of Gαi/o-coupled GPR35 using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Cell Line: CHO-K1 cells stably expressing human GPR35.
-
Assay Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a cAMP tracer labeled with a fluorophore.
-
Assay Procedure:
-
Culture and harvest cells in the log phase of growth.
-
Resuspend cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a Gαs pathway activator (e.g., forskolin) to stimulate cAMP production.
-
Add serial dilutions of this compound or standard agonists to the cells and incubate.
-
Lyse the cells and add the HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP tracer labeled with an acceptor fluorophore).
-
Incubate to allow for binding.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Dose-response curves are plotted with the HTRF signal against the logarithm of the agonist concentration to determine IC50 values.
References
- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to a Potent GPR35 Modulator and Endogenous Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of a representative potent synthetic GPR35 modulator, Lodoxamide (B1675017), and the proposed endogenous ligands of the G protein-coupled receptor 35 (GPR35). GPR35 is an emerging therapeutic target for a variety of conditions, including inflammatory, metabolic, and cardiovascular diseases.[1][2][] Understanding the similarities and differences between synthetic modulators and endogenous ligands is crucial for advancing drug discovery efforts.
While the specific compound "Gpr35 modulator 1" is noted as a potent modulator with an IC50 of ≤ 100 nM in HEK293 cells, detailed public data for direct comparison is limited.[4][5] Therefore, this guide will utilize Lodoxamide, a well-characterized and highly potent synthetic GPR35 agonist, as a representative "Modulator 1" for a comprehensive comparison with the key putative endogenous ligands: Kynurenic Acid (KYNA), Chemokine (C-X-C motif) Ligand 17 (CXCL17), and Lysophosphatidic Acid (LPA).[6][7][8]
Pharmacological Profile Comparison
The activation of GPR35 by its ligands initiates a cascade of intracellular signaling events. The potency and efficacy of these ligands can vary significantly, and notably, display marked species-dependent differences.[1][9] The following table summarizes the quantitative data for the selected synthetic modulator and endogenous ligands.
| Ligand | Type | Species | Assay | Potency (EC50/IC50) | Efficacy | Reference |
| Lodoxamide | Synthetic Agonist | Human | AP-TGF-α Shedding | ~1 nM | Full Agonist | [7][8] |
| Human | β-arrestin Recruitment | Potent | Full Agonist | [10] | ||
| Rat | β-arrestin Recruitment | Equipotent to human | Full Agonist | [10] | ||
| Mouse | β-arrestin Recruitment | >100-fold lower than human | Partial/Low Potency | [9][11] | ||
| Kynurenic Acid (KYNA) | Endogenous Agonist | Human | Calcium Mobilization | ~40 µM | Agonist | [12] |
| Human | Inositol Phosphate | Micromolar range | Agonist | [13] | ||
| Mouse/Rat | - | 40- to 100-fold more potent than human | Agonist | [14] | ||
| CXCL17 | Endogenous Agonist | Human | - | - | Agonist (debated) | [6] |
| Lysophosphatidic Acid (LPA) | Endogenous Agonist | Human | Calcium Mobilization, RhoA activation | - | Agonist | [6] |
| Zaprinast (Reference) | Synthetic Agonist | Human | Calcium Mobilization | 840 nM | Agonist | |
| Rat | Calcium Mobilization | 16 nM | Agonist | [15] |
Note: Potency values can vary depending on the cell line, receptor expression levels, and specific assay conditions. The data presented is a representative summary from the cited literature.
Signaling Pathways
GPR35 activation can trigger multiple downstream signaling pathways, primarily through the coupling of different G proteins, including Gαi/o and Gα12/13, as well as through G protein-independent pathways involving β-arrestin.[2][6][14] This leads to various cellular responses such as calcium mobilization, ERK phosphorylation, and RhoA activation, which are implicated in cell migration, immune responses, and metabolic regulation.[2][6][16]
The following diagram illustrates the primary signaling cascades initiated by GPR35 activation.
Caption: GPR35 signaling pathways upon agonist binding.
Experimental Protocols
The characterization of GPR35 modulators relies on a variety of in vitro assays. Below are the generalized methodologies for key experiments cited in the literature.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically mediated by Gαi/o or Gαq family G proteins.
Caption: Workflow for a typical calcium mobilization assay.
Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the GPR35 ortholog of interest are cultured in appropriate media.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). Cells are incubated to allow for dye uptake.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or similar instrument. Baseline fluorescence is measured before the automated addition of test compounds at various concentrations.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately following compound addition.
-
Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin proteins to the activated GPR35, a key event in receptor desensitization and G protein-independent signaling.
Caption: General workflow for a BRET-based β-arrestin assay.
Protocol:
-
Cell Transfection: Cells (commonly HEK293T) are co-transfected with plasmids encoding for GPR35 fused to a fluorescent or luminescent donor (e.g., eYFP or Rluc8) and β-arrestin-2 fused to a corresponding acceptor molecule (e.g., Rluc or GFP).
-
Compound Treatment: Transfected cells are harvested and plated. After a period of incubation, they are treated with varying concentrations of the test modulator or ligand.
-
Signal Detection: The plate is read using an instrument capable of detecting the specific energy transfer signal (e.g., Bioluminescence Resonance Energy Transfer - BRET, or Förster Resonance Energy Transfer - FRET). The signal intensity is proportional to the proximity of GPR35 and β-arrestin.
-
Data Analysis: The signal is normalized and plotted against ligand concentration to determine the EC50 and maximal response, indicating the potency and efficacy of the compound for inducing β-arrestin recruitment.
Conclusion
The comparison between the potent synthetic modulator Lodoxamide and the putative endogenous ligands of GPR35 reveals several key insights for researchers. Lodoxamide demonstrates high potency, particularly at the human GPR35 receptor, making it an excellent tool for in vitro studies.[7][10] However, its significantly lower potency at the mouse ortholog highlights the critical challenge of species differences in GPR35 pharmacology, which must be carefully considered when translating findings from animal models.[9]
The proposed endogenous ligands, such as KYNA, generally exhibit lower potency compared to synthetic agonists like Lodoxamide.[12] This raises questions about their physiological relevance under non-pathological conditions and suggests that their primary roles may be in localized tissue environments where their concentrations can become elevated.[17] The signaling profile of GPR35 is complex, involving multiple G protein and β-arrestin pathways, and different ligands may exhibit bias towards one pathway over another, a concept that warrants further investigation.[6][14]
For drug development professionals, the pronounced species selectivity of GPR35 ligands underscores the necessity of early-stage parallel screening against multiple species orthologs. The development of modulators with balanced potency across human and relevant preclinical species will be crucial for the successful clinical translation of GPR35-targeting therapeutics.
References
- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GPR35 mediates lodoxamide‐induced migration inhibitory response but not CXCL17‐induced migration stimulatory response in THP‐1 cells; is GPR35 a receptor for CXCL17? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. karger.com [karger.com]
- 13. Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zaprinast, a well-known cyclic guanosine monophosphate-specific phosphodiesterase inhibitor, is an agonist for GPR35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 17. guidetopharmacology.org [guidetopharmacology.org]
Safety Operating Guide
Personal protective equipment for handling Gpr35 modulator 1
Essential Safety and Handling Guide for Gpr35 Modulator 1
This guide provides crucial safety and logistical information for the handling of this compound, a potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to request it from the supplier, such as MedChemExpress, prior to handling.[1][2] The following procedures are based on best practices for managing biologically active small molecules in a laboratory setting and information available for similar GPR35 modulators.
Immediate Safety and Handling Precautions
Given the potent biological activity of this compound, with an IC50 of ≤ 100 nM in HEK293 cells, it should be handled with care to minimize exposure.[1][3] The following personal protective equipment (PPE) and handling procedures are recommended based on guidelines for a similar compound, GPR35 agonist 2.[4]
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where chemicals are handled to protect from splashes. A face shield may be required for procedures with a high risk of splashing.[4] |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of chemotherapy-grade gloves when handling the solid compound or concentrated solutions. Inspect gloves for tears or punctures before use and change them frequently.[4] |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing from contamination. For procedures with a higher risk of splashes, a disposable gown made of a resistant material is recommended.[4] |
| Respiratory Protection | Not generally required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. If weighing the solid compound outside of a fume hood, a respirator may be necessary based on your institution's safety assessment.[4] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times.[4] |
Operational Plans: From Receipt to Experimentation
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability.
-
Maintain a detailed inventory of the compound, including the date received, amount, and dates of use.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Before weighing the solid compound, ensure the balance is clean and placed in a draft-shielded area within the fume hood.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[4]
-
Prepare a stock solution by dissolving the compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.[4]
Use in Experiments:
-
When diluting stock solutions to working concentrations, continue to wear appropriate PPE.[4]
-
Conduct all experimental procedures involving the compound in a well-ventilated area.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[4][5]
-
Solid Waste: Collect chemically contaminated solid waste, such as unused powder, contaminated PPE (gloves, etc.), and weighing papers, in a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous trash.[5]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent. The first rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Waste Pickup: Once a waste container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5]
Experimental Protocols
The following is a detailed methodology for a common experiment used to characterize GPR35 modulators.
Calcium Mobilization Assay Protocol
This protocol is designed to measure the activation of GPR35 by a modulator, leading to an increase in intracellular calcium.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing human GPR35 in DMEM/F12 medium supplemented with 10% FBS, 10 µg/mL puromycin, and 800 µg/mL G418.
-
Plate the cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare a 2X working solution of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Create a dose-response curve by performing serial dilutions of the compound.
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Add 100 µL of the 2X compound solution to the wells.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the handling and study of this compound.
Caption: GPR35 signaling pathway activated by a modulator.
Caption: Workflow for a calcium mobilization assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
